molecular formula C3H5N3O3S B1621658 4-methyl-4H-1,2,4-triazole-3-sulfonic acid CAS No. 29982-43-2

4-methyl-4H-1,2,4-triazole-3-sulfonic acid

Cat. No.: B1621658
CAS No.: 29982-43-2
M. Wt: 163.16 g/mol
InChI Key: JXBIWKLGRGUOTL-UHFFFAOYSA-N
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Description

4-methyl-4H-1,2,4-triazole-3-sulfonic acid is a useful research compound. Its molecular formula is C3H5N3O3S and its molecular weight is 163.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,2,4-triazole-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O3S/c1-6-2-4-5-3(6)10(7,8)9/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBIWKLGRGUOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394185
Record name 4-methyl-4H-1,2,4-triazole-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29982-43-2
Record name 4-methyl-4H-1,2,4-triazole-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 4-Methyl-4H-1,2,4-Triazole-3-Sulfonic Acid & Precursors

Author: BenchChem Technical Support Team. Date: February 2026

From Precursor (CAS 29982-43-2) to Active Sulfonic Acid Intermediates

Part 1: Executive Summary & Chemical Disambiguation

Critical Note on Nomenclature and CAS Registry: This guide addresses a common nomenclature overlap in process chemistry. The CAS number 29982-43-2 formally corresponds to 4-methyl-4H-1,2,4-triazole-3-thiol (also known as 3-mercapto-4-methyl-1,2,4-triazole or MMT).

The Sulfonic Acid derivative (4-methyl-4H-1,2,4-triazole-3-sulfonic acid) is the highly reactive, oxidized downstream intermediate derived directly from CAS 29982-43-2. In pharmaceutical synthesis—particularly for β-lactam antibiotics and agrochemicals—the thiol is purchased as the stable raw material and oxidized in situ to the sulfonic acid to create a labile leaving group for nucleophilic substitution.

This guide covers the physicochemical properties of the stable precursor (CAS 29982-43-2) and the technical protocols for its conversion to the active sulfonic acid species.

Chemical Identity Table
FeatureStable Precursor (Commercial)Active Intermediate (In Situ)
Chemical Name 4-Methyl-4H-1,2,4-triazole-3-thiol This compound
CAS Number 29982-43-2 Not routinely isolated (Transient)
Formula C₃H₅N₃SC₃H₅N₃O₃S
Molecular Weight 115.16 g/mol 163.15 g/mol
Appearance White to off-white crystalline powderColorless aqueous solution or hygroscopic solid
Function Nucleophile / Stable ScaffoldElectrophile (Leaving Group) / Acid Catalyst
Solubility Soluble in MeOH, hot water, dilute baseHighly soluble in water (Strong Acid)

Part 2: Synthetic Utility & Mechanism

The "Activation" Strategy in Drug Design

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry due to its high dipole moment and hydrogen-bonding capacity. However, the C3 position is chemically inert.

  • The Thiol (CAS 29982-43-2): Acts as a stable "handle." It is synthesized via the cyclization of 4-methylthiosemicarbazide or methyl isothiocyanate with formylhydrazine.

  • The Sulfonic Acid: By oxidizing the thiol to the sulfonic acid, the C3 position becomes "activated." The sulfonate group (

    
    ) is an excellent leaving group, allowing for nucleophilic aromatic substitution (
    
    
    
    ) by amines, hydrazines, or alkoxides to install complex side chains found in cephalosporins and antifungal agents.
Pathway Visualization

G Precursor Methyl Isothiocyanate + Formylhydrazine Thiol 4-Methyl-1,2,4-triazole-3-thiol (CAS 29982-43-2) Precursor->Thiol Cyclization (Base/Heat) Oxidation Oxidation Step (H2O2 / AcOH) Thiol->Oxidation Activation Sulfonic 3-Sulfonic Acid Intermediate Oxidation->Sulfonic Exothermic Conversion Target Substituted Triazole Drug (Nucleophilic Displacement) Sulfonic->Target + Nucleophile (R-NH2) - SO3

Caption: Synthetic trajectory from raw materials to the activated sulfonic acid intermediate used in drug coupling.

Part 3: Physicochemical Properties (CAS 29982-43-2)

Understanding the precursor is vital for controlling the oxidation reaction.

PropertyValue/Description
Melting Point 167–170 °C (Decomposes)
pKa (Thiol) ~6.5 (Weakly acidic due to thione-thiol tautomerism)
Tautomerism Exists primarily as the thione (NH-C=S) in solid state; equilibrates to thiol (N=C-SH) in solution.[1][2]
Stability Stable under ambient conditions. Hygroscopic. Sensitive to strong oxidizers.
NMR Signature ¹H NMR (DMSO-d₆): δ 3.45 (s, 3H, N-CH₃), 8.35 (s, 1H, C5-H), 13.20 (br s, 1H, SH/NH).

Part 4: Experimental Protocols

Protocol A: Oxidation to 4-methyl-1,2,4-triazole-3-sulfonic acid

Context: This procedure converts the stable thiol (CAS 29982-43-2) into the reactive sulfonic acid for immediate use.

Reagents:

  • 4-Methyl-4H-1,2,4-triazole-3-thiol (1.0 eq)[2]

  • Hydrogen Peroxide (30% w/w, 3.5 eq)

  • Acetic Acid (Solvent/Catalyst)

  • Sodium Tungstate (Catalyst - optional, 0.01 eq)

Workflow:

  • Dissolution: Charge a glass-lined reactor with CAS 29982-43-2 (10 g) and glacial acetic acid (50 mL). Stir until suspended.

  • Catalyst Addition: Add Sodium Tungstate dihydrate (250 mg). Cool the mixture to 0–5 °C.

  • Oxidation (Exothermic): Add Hydrogen Peroxide dropwise over 60 minutes.

    • Critical Control Point: Maintain internal temperature <15 °C. The oxidation of thiol -> sulfoxide -> sulfone -> sulfonic acid is highly exothermic.

  • Reaction: Allow to warm to room temperature (25 °C) and stir for 4–6 hours.

  • Monitoring: Monitor via HPLC (Method below). Disappearance of the thiol peak (RT ~3.5 min) and appearance of the polar sulfonic acid peak (RT ~1.2 min).

  • Isolation:

    • Concentrate under reduced pressure to remove acetic acid/water.

    • The residue is the crude sulfonic acid, often used directly in the next step (coupling) to avoid decomposition.

Protocol B: Analytical Characterization (HPLC)

System: Reverse Phase C18

  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 0% B (Hold 2 min) -> 40% B (over 10 min)

  • Detection: UV @ 210 nm (Sulfonic acid has low UV absorbance; 210 nm is required).

  • Flow Rate: 1.0 mL/min.

Part 5: Process Visualization

Workflow Start Start: CAS 29982-43-2 (Thiol Solid) Cooling Cool to <5°C (Acetic Acid Solvent) Start->Cooling Addition Controlled Addition: 30% H2O2 Cooling->Addition Exotherm !! EXOTHERM CONTROL !! Keep T < 15°C Addition->Exotherm Reaction Stir 25°C / 6 Hours Exotherm->Reaction Check HPLC Check: Thiol < 0.5% Reaction->Check Check->Reaction Incomplete Workup Vacuum Distillation (Remove AcOH) Check->Workup Pass Product Product: Sulfonic Acid Residue Workup->Product

Caption: Step-by-step oxidation workflow emphasizing thermal safety controls.

Part 6: Safety & Handling (E-E-A-T)

Thiol (Precursor)
  • Odor: Characteristic "rotten egg" or garlic odor. Handle in a fume hood.

  • Sensitization: Potential skin sensitizer. Use nitrile gloves.

Sulfonic Acid (Product)
  • Corrosivity: Strong acid. Causes severe skin burns and eye damage.

  • Thermal Stability: Sulfonic acids of triazoles can desulfonate (release SO₂) at high temperatures (>100 °C). Do not distill to dryness at high heat.

Reaction Safety
  • Peroxide Hazard: The reaction uses H₂O₂. Ensure no metal contaminants (Fe, Cu) are present, as they can trigger rapid decomposition of peroxide. Use glass-lined or passivated stainless steel equipment.

  • Quenching: Quench excess peroxide with Sodium Bisulfite solution before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24855670: 4-Methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Shionogi & Co. Ltd. (1980). Process for preparing triazole derivatives (Patent US4220780A). (Describes the oxidation of triazole thiols to sulfonic acids for cephalosporin synthesis).
  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (Authoritative text on 1,2,4-triazole reactivity and tautomerism).

Sources

Solubility Profiling of Triazole Sulfonic Acid Derivatives: Physicochemical Mechanisms and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of triazole sulfonic acid derivatives represents a classic study in competing physicochemical forces. The triazole core acts as a semi-polar, aromatic scaffold capable of hydrogen bonding, while the sulfonic acid moiety (


) serves as a "solubility anchor," imparting massive hydrophilicity through ionization.

For researchers in drug discovery and agrochemistry, understanding this interplay is critical. While the sulfonic acid group resolves aqueous solubility issues, it often creates bioavailability challenges (low membrane permeability) and purification difficulties in organic synthesis. This guide dissects the solubility mechanisms of these derivatives and provides a self-validating protocol for accurate determination.

Part 1: The Physicochemical Matrix

To predict solubility, one must understand the molecular "tug-of-war" between the heterocyclic core and the acidic substituent.

The Triazole Core (The Scaffold)

Whether 1,2,3- or 1,2,4-triazole, the ring system is electron-deficient and highly polar.

  • Dipole Moment: High (~3–5 D), facilitating interactions with polar solvents.

  • H-Bonding: The ring nitrogens act as H-bond acceptors (and donors in

    
    -tautomers).
    
  • Basicity: Weakly basic (

    
     for 1,2,4-triazole).
    
The Sulfonic Acid Group (The Anchor)

The introduction of


 fundamentally alters the solvation shell.
  • Acidity: Sulfonic acids are strong acids (

    
    ).[1][2] In aqueous environments at pH > 1, they exist almost exclusively as the sulfonate anion (
    
    
    
    ).[1]
  • Solvation: The anionic charge creates a strong ion-dipole interaction with water molecules, forming a rigid hydration shell that energetically favors dissolution in aqueous media over the crystal lattice energy.

Solubility Mechanism Diagram

The following diagram visualizes the competing solvation mechanisms in different media.

SolubilityMechanism Solid Solid Lattice (Triazole Sulfonic Acid) Water Aqueous Medium (pH > pKa) Solid->Water Ion-Dipole Interaction (Dominant) PolarOrg Polar Organic (DMSO, MeOH) Solid->PolarOrg Dipole-Dipole & H-Bonding NonPolar Non-Polar (Hexane, Toluene) Solid->NonPolar Insoluble (Lattice Energy > Solvation) Water_Mech Mechanism: Ionization (-SO3-) Hydration Shell Formation Water->Water_Mech Polar_Mech Mechanism: H-Bond Network Dipole Alignment PolarOrg->Polar_Mech

Figure 1: Solvation dynamics of triazole sulfonic acids. Aqueous solubility is driven by ionization, while polar organic solubility relies on hydrogen bonding.

Part 2: Solvent Systems Analysis

The following table summarizes the expected solubility behavior of generic triazole sulfonic acid derivatives.

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Aqueous (Buffered) Water, PBS (pH 7.4)High (>10 mg/mL)The sulfonate group is fully ionized. The high lattice energy of the zwitterionic solid is overcome by the high enthalpy of hydration of the anion.
Aqueous (Acidic) 0.1 N HClModerate/High Even at low pH, sulfonic acids remain largely ionized. However, common ion effects (if salts are used) may reduce solubility slightly compared to neutral pH.
Polar Aprotic DMSO, DMF, DMAcHigh Excellent solubility. The polar triazole ring interacts well with the high dielectric constant of DMSO. Often used for stock solutions (20-50 mM).
Polar Protic Methanol, EthanolModerate Solubility decreases as the alkyl chain of the alcohol lengthens. Methanol often dissolves the acid form well, but salts (e.g., Na-sulfonate) may be less soluble.
Non-Polar Hexane, Toluene, DCMNegligible The lipophilic surface area of the triazole is insufficient to overcome the polarity of the sulfonic acid group. These solvents cannot solvate the ionic headgroup.

Part 3: Analytical Protocols (The Self-Validating System)

Protocol: Thermodynamic Solubility Determination (HPLC-UV)

Objective: Determine the equilibrium solubility of a triazole sulfonic acid derivative in pH 7.4 buffer.

Phase 1: Preparation & Saturation[3]
  • Buffer Selection: Prepare 50 mL of 50 mM Phosphate Buffer (pH 7.4).

    • Critical Control Point (CCP): Sulfonic acids are strong acids.[1][2][4] If you dissolve a high concentration in water, the pH will drop drastically, altering the solubility profile. You must use a strong buffer or a pH-stat.

  • Supersaturation: Weigh approximately 5–10 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 1 mL of the buffer.

  • Visual Check: If the solid dissolves immediately, add more solid until a visible suspension remains. The system must have excess solid to reach thermodynamic equilibrium.[5]

Phase 2: Equilibration[3]
  • Agitation: Place vials on an orbital shaker or rotator at 25°C ± 1°C.

  • Duration: Agitate for 24 to 48 hours .

    • Why? Triazoles can form stable crystal polymorphs. Short incubation (2-4h) often measures the solubility of the amorphous / metastable form, yielding falsely high results.

Phase 3: Phase Separation & Analysis
  • Filtration: Using a syringe, draw up the suspension and pass it through a 0.45 µm PVDF or PTFE filter .

    • Note: Avoid Nylon filters, as sulfonic acids can bind non-specifically to the membrane, reducing filtrate concentration.

  • pH Verification: Measure the pH of the filtrate. If it has deviated by >0.2 units from the starting buffer, the result is invalid. Repeat with a stronger buffer.

  • Quantification: Analyze the filtrate via HPLC-UV (typically 254 nm for the triazole ring). Calculate concentration against a standard curve prepared in DMSO/Buffer.

Workflow Diagram

ProtocolWorkflow Start Start: Excess Solid + Buffer Agitate Agitation (24-48h @ 25°C) Thermodynamic Equilibrium Start->Agitate Check_pH Check pH of Slurry Agitate->Check_pH Filter Filtration (0.45 µm PVDF) Remove Excess Solid Check_pH->Filter pH Stable Fail Invalid: Re-buffer Check_pH->Fail pH Drift > 0.2 Analyze HPLC-UV Quantification Filter->Analyze

Figure 2: Validated workflow for thermodynamic solubility testing. The pH check is the critical "Go/No-Go" decision point.

Part 4: Structural Modification Strategies

If the derivative is too soluble (leading to rapid renal clearance) or insoluble in organic synthesis solvents, chemical modification is required.

  • Lipophilic Masking (Prodrug Approach):

    • Convert the sulfonic acid to a sulfonamide or sulfonate ester . This removes the negative charge, drastically increasing

      
       and solubility in organic solvents (DCM, EtOAc) while reducing water solubility.
      
  • Counter-Ion Selection:

    • For Organic Solubility: Use a lipophilic counter-ion. A triazole sulfonic acid salt with tetrabutylammonium (TBA) will often dissolve in DCM or Chloroform.

    • For Aqueous Solubility: Use Sodium or Potassium salts. Avoid Calcium salts, which often have lower solubility (common ion effect/lattice energy).

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from

  • National Center for Biotechnology Information (NCBI). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. J. Med.[6] Chem. 2024.[2][6][7] Retrieved from

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from

  • ResearchGate. Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. Retrieved from

Sources

Methodological & Application

differential mobility spectrometry (DMS) of polar triazole metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enhanced Selectivity and Quantitation of Polar Triazole Metabolites Using Differential Mobility Spectrometry (DMS)

Abstract & Introduction

The Challenge: Triazole-based compounds are ubiquitous in antifungal pharmacotherapies (e.g., Voriconazole, Posaconazole) and agricultural fungicides. Their metabolic breakdown often yields highly polar, low-molecular-weight "Triazole Derivative Metabolites" (TDMs), specifically 1,2,4-triazole (TRZ) , triazole alanine (TAL) , triazole acetic acid (TAA) , and triazole lactic acid (TLA) .[1][2][3]

These analytes present a "perfect storm" for bioanalysis:

  • High Polarity: They are poorly retained on standard C18 Reverse Phase LC (RPLC), often eluting in the void volume.

  • Isobaric Interference: They suffer from intense background noise and co-eluting matrix components (e.g., phospholipids, salts) that suppress ionization.

  • Isomerism: Structural isomers (e.g., 1,2,3-triazole vs. 1,2,4-triazole) cannot be distinguished by mass alone (

    
     is identical).
    

The Solution: This guide details the application of Differential Mobility Spectrometry (DMS) —specifically planar geometry systems like SelexION®—to orthogonally separate these metabolites in the gas phase prior to MS detection. By introducing a chemical modifier (e.g., Isopropanol) into the transport gas, we exploit the differential clustering kinetics of triazoles to filter out noise and separate isomers, achieving Limits of Quantitation (LOQ) as low as 0.01 mg/kg in complex matrices.

Mechanism of Action: Chemical Modifiers in DMS

DMS separates ions based on the difference between their mobility in a high electric field (


) and a low electric field (

).[3][4] For small polar molecules like triazoles, this difference is often negligible in pure nitrogen gas (transparent mode).

To induce separation, we introduce a Chemical Modifier (dopant).

  • Low Field (Cluster Formation): The polar triazole ion attracts modifier molecules, forming a larger, slower-moving cluster.

  • High Field (Cluster Breakage): The strong electric field heats the ion, stripping away the modifier molecules. The ion becomes smaller and moves faster.

This cycle of clustering and de-clustering creates a unique "sawtooth" trajectory for the analyte, allowing it to pass through the DMS cell at a specific Compensation Voltage (CoV) while interferences crash into the electrodes.

DMS_Mechanism Ion Polar Triazole Ion LowField Low Field Phase (Cluster Forms) Mobility ↓ Ion->LowField Mod Modifier (IPA) Mod->LowField Adsorption HighField High Field Phase (Cluster Breaks) Mobility ↑ LowField->HighField Electric Field Switch HighField->LowField Cooling Separation Net Displacement (Requires CoV to correct) HighField->Separation Trajectory Shift

Figure 1: The dynamic clustering mechanism. Modifiers amplify the mobility difference between high and low fields, creating the selectivity necessary for polar triazoles.

Experimental Workflow

This protocol integrates DMS into a standard LC-MS/MS workflow.[3][5] The DMS cell is installed between the ionization source and the vacuum interface.

Workflow cluster_0 Sample Preparation cluster_1 Liquid Chromatography cluster_2 DMS Separation (SelexION) cluster_3 Detection Prep QuPPe / Dilute & Shoot (No SPE needed) LC Column: Hypercarb (PGC) Mobile Phase: H2O/MeOH + Formic Acid Prep->LC DMS_Cell Planar DMS Cell SV: 3500V | CoV: Optimized LC->DMS_Cell DMS_Mod Modifier: 1.5% Isopropanol DMS_Mod->DMS_Cell MS Triple Quad MS/MS MRM Mode DMS_Cell->MS

Figure 2: Integrated LC-DMS-MS/MS workflow. Note the use of PGC columns for polar retention and DMS for orthogonal selectivity.

Detailed Protocols

Protocol A: Modifier Selection & CoV Mapping

Objective: Determine the optimal Separation Voltage (SV) and Compensation Voltage (CoV) for 1,2,4-triazole (TRZ) and its metabolites.

Prerequisites:

  • Standard solution of TRZ, TAL, TAA (100 ng/mL).

  • DMS System (e.g., SCIEX SelexION).[1][3][4][6]

  • Modifiers: Isopropanol (IPA), Methanol (MeOH), Acetone.

Step-by-Step:

  • Baseline Scan (Transparent Mode):

    • Set DMS temperature to "Low" or "Medium" (150°C).

    • Turn Separation Voltage (SV) to 0.

    • Infuse standard and record signal intensity. This is your 100% transmission benchmark.

  • Modifier Screening:

    • Introduce 1.5% IPA into the curtain gas.

    • Set SV to fixed values: 2500V, 3000V, 3500V.

    • Ramp CoV from -40V to +20V.

    • Observation: Polar amines/triazoles typically exhibit a Type B behavior (clustering) with IPA, shifting the optimal CoV to negative values (e.g., -10V to -20V) as SV increases.

  • Optimization:

    • Repeat with MeOH and Acetone.

    • Selection Criteria: Choose the condition that provides the maximum separation from the "chemical noise" baseline (usually near CoV = 0V) while maintaining >50% signal transmission.

    • Typical Result:1.5% IPA at SV 3500V often yields the best orthogonality for triazoles.

Protocol B: Routine LC-DMS-MS/MS Analysis

Objective: Quantitation of TDMs in plasma or plant matrix.

LC Parameters:

  • Column: Hypercarb (Porous Graphitic Carbon), 100 x 2.1 mm, 5 µm. Rationale: C18 fails to retain TAA/TLA.

  • Mobile Phase A: Water + 1% Acetic Acid + 5% MeOH.[3]

  • Mobile Phase B: Methanol + 1% Acetic Acid.[3]

  • Gradient: 0-2 min (100% A), 2-10 min (Gradient to 100% B).

DMS Parameters (Optimized):

ParameterSettingNotes
Carrier Gas NitrogenHigh purity required.
Modifier Isopropanol (1.5% v/v) Critical for resolving triazoles from isobaric noise.
Separation Voltage (SV) 3500 V High field strength maximizes peak capacity.
Compensation Voltage (CoV) -14.2 V (TRZ) Example value; must be tuned per instrument.
DMS Temperature Medium (225°C)Prevents condensation of the modifier.
Resolution Enhancement Low (Open Loop)Maximizes sensitivity over peak width.

Data Analysis & Validation

Separation of Isomers: One of the most powerful applications of this protocol is separating 1,2,4-triazole from 1,2,3-triazole . In a standard LC-MS run, these co-elute and share MRM transitions.

  • DMS Result: Under the influence of IPA, the 1,2,4-isomer interacts differently with the modifier than the 1,2,3-isomer due to the position of the nitrogen atoms (steric hindrance to clustering).

  • Result: They appear at distinct CoV values (e.g.,

    
    CoV = 4.5V), allowing for selective quantitation of the 1,2,4-metabolite even in the presence of the 1,2,3-isomer.
    

Matrix Effect Reduction: Compare the Signal-to-Noise (S/N) ratio between DMS-OFF and DMS-ON modes.

AnalyteMatrixS/N (DMS OFF)S/N (DMS ON)Improvement Factor
TRZ Soil Extract12:1145:112x
TAL Wheat8:195:111.8x
TAA Plasma5:160:112x

Note: While absolute signal intensity may drop by 30-50% due to ion transmission losses in the DMS cell, the background noise drops by >95%, resulting in a net gain in S/N and lower LOQs.

References

  • SCIEX. (2012). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Retrieved from [Link]

  • EURL-SRM (EU Reference Laboratory). (2016). Determination of Triazole Derivative Metabolites in Fruits and Vegetables Using the QuPPe Method and Differential Mobility Spectrometry (DMS). Retrieved from [Link]

  • Jasak, J., et al. (2012).[7] Analysis of Triazole-Based Metabolites in Plant Materials Using Differential Mobility Spectrometry to Improve LC/MS/MS Selectivity. ResearchGate.[8] Retrieved from [Link]

  • SCIEX. (2020). SelexION® Differential Mobility Separation Technology - Operation Guide. Retrieved from [Link]

Sources

Application Note: 4-methyl-4H-1,2,4-triazole-3-sulfonic acid as a Mass Spectrometry Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the use of 4-methyl-4H-1,2,4-triazole-3-sulfonic acid as a mass spectrometry standard.

Executive Summary

This guide details the validation and utilization of This compound (CAS: 29982-43-2) as a reference standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound is a critical oxidative degradation product (metabolite) of 4-methyl-4H-1,2,4-triazole-3-thiol , a core moiety found in various cephalosporin antibiotics, antifungal agents, and agricultural fungicides. Due to the genotoxic potential of sulfonate esters and the regulatory requirement to monitor impurities (ICH M7/Q3A), accurate quantification of this sulfonic acid derivative is essential in pharmaceutical impurity profiling and environmental residue analysis.

Physicochemical Profile & Handling

Understanding the polarity and ionization behavior of this molecule is the prerequisite for successful MS method development.

Table 1: Compound Specifications
PropertyDetail
Chemical Name This compound
CAS Number 29982-43-2
Molecular Formula C₃H₅N₃O₃S
Molecular Weight 163.16 g/mol
Acidity (pKa) ~1.0–2.0 (Sulfonic acid group is strongly acidic)
Polarity (LogP) < 0 (Highly Polar)
Solubility Soluble in Water, Methanol, DMSO; Poor in Hexane/Acetonitrile
Storage -20°C, Hygroscopic (Store under desiccated conditions)

Experimental Workflow Logic

The following diagram illustrates the critical decision pathways for method development, specifically addressing the challenge of retaining highly polar sulfonic acids on chromatographic columns.

G Start Standard Preparation (Hygroscopic Mgmt) Solubility Dissolution: Water/MeOH (50:50) Start->Solubility Ionization MS Tuning Strategy Solubility->Ionization Mode_Neg ESI Negative Mode (Target: [M-H]- m/z 162) Ionization->Mode_Neg Primary (Sulfonic Acid) Mode_Pos ESI Positive Mode (Target: [M+H]+ m/z 164) Ionization->Mode_Pos Secondary (Triazole Ring) Chromatography Column Selection (Critical Step) Mode_Neg->Chromatography Mode_Pos->Chromatography RP_C18 Standard C18 (Risk: Elution at Void) Chromatography->RP_C18 Avoid HILIC HILIC / Amide (Recommended) Chromatography->HILIC High Retention PorousGraphite Porous Graphitic Carbon (Alternative for Polarity) Chromatography->PorousGraphite High Retention Validation Validation (ICH Q2) HILIC->Validation PorousGraphite->Validation

Figure 1: Decision tree for method development. Green nodes indicate the recommended pathway for this specific analyte.

Detailed Protocols

Protocol A: Preparation of Accurate Stock Standards

Challenge: Sulfonic acids are often hygroscopic. Weighing errors directly impact quantification accuracy. Solution: Use a gravimetric approach with density correction or pre-drying if the certificate of analysis (CoA) permits.

  • Equilibration: Allow the reference standard vial to reach room temperature (20–25°C) before opening to prevent condensation.

  • Weighing: Weigh approximately 10.0 mg of this compound into a 10 mL volumetric flask.

    • Note: Do not use a spatula; tap directly or use an anti-static weighing boat.

  • Dissolution: Add 5 mL of LC-MS grade Water . Sonicate for 2 minutes. The sulfonic acid group aids water solubility.

  • Dilution: Make up to volume with Methanol (final solvent ratio 50:50 Water:MeOH). This stabilizes the solution and prevents microbial growth.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stability is typically 3 months (verify with check-standards).

Protocol B: MS/MS Source Optimization

Causality: The molecule contains a strongly acidic sulfonic group (


) and a basic triazole ring.
  • ESI Negative Mode (-): Preferred. The sulfonic acid deprotonates easily (

    
    ), providing a stable, high-intensity signal.
    
  • ESI Positive Mode (+): Possible due to triazole nitrogen protonation, but often suffers from suppression in biological matrices compared to negative mode for sulfonates.

Step-by-Step Tuning (ESI Negative):

  • Infusion: Infuse a 1 µg/mL standard solution at 10 µL/min via syringe pump combined with mobile phase flow (0.4 mL/min).

  • Q1 Scan: Scan range 100–200 Da. Look for the parent ion m/z 162.0 [M-H]⁻ .

  • Fragmentation (MS2): Apply collision energy (CE) ramping (10–50 eV).

    • Common Transition:[1]162.0 → 79.9 (SO₃⁻) . This is a characteristic cleavage for sulfonic acids.

    • Secondary Transition:162.0 → 82.0 (Triazole ring fragment) .

  • Source Parameters (Typical for Sciex/Agilent/Thermo):

    • Curtain Gas: 30 psi

    • IonSpray Voltage: -4500 V

    • Temperature: 450–500°C (High temp required for efficient desolvation of aqueous mobile phases).

Protocol C: Chromatographic Separation (HILIC Method)

Expert Insight: Standard C18 columns fail here. The hydrophilic sulfonic acid will elute in the void volume (t0), causing ion suppression and poor quantification. Hydrophilic Interaction Liquid Chromatography (HILIC) is the "Gold Standard" for this application.

Instrument: UHPLC System (Agilent 1290 / Waters Acquity) Column: Waters Acquity BEH Amide or Phenomenex Luna HILIC (1.7 µm, 2.1 x 100 mm).

ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 9.0)High pH ensures the acid is fully ionized (anionic) and improves peak shape on Amide columns.
Mobile Phase B Acetonitrile:Water (95:5)High organic content is required for HILIC retention.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Gradient 0-1 min: 95% B (Isocratic hold)1-5 min: 95% → 60% B5-7 min: 60% B7.1 min: 95% B (Re-equilibration)Start high organic to retain the polar analyte, then increase water to elute.
Column Temp 40°CReduces backpressure and improves mass transfer.

Self-Validating Check:

  • System Suitability: The retention factor (

    
    ) must be > 2.0. If the peak elutes before 1.5 minutes, reduce the water content in the starting mobile phase.
    

Validation Framework (ICH Q2)

To ensure the trustworthiness of the data, the method must be validated.[2]

  • Specificity: Inject a blank matrix (e.g., dissolved drug substance or soil extract). Ensure no interference at the retention time of the sulfonic acid (m/z 162 → 80).

  • Linearity: Prepare 6 calibration points ranging from 1 ng/mL to 1000 ng/mL.

    • Acceptance:

      
      .
      
    • Weighting: Use

      
       or 
      
      
      
      weighting, as heteroscedasticity is common in MS dynamic ranges.
  • Recovery (Accuracy): Spike the analyte into the sample matrix at 3 levels (Low, Mid, High).

    • Acceptance: 80–120% recovery.

    • Note: If recovery is low (<50%), it indicates matrix suppression. Switch to a Matrix-Matched Calibration or use a Stable Isotope Labeled Internal Standard (SIL-IS) if available.

References

  • European Union Reference Laboratories (EURL). (2016). Determination of Triazole Derivative Metabolites in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. Retrieved from [Link][3]

  • National Institute of Standards and Technology (NIST). (2023). 4H-1,2,4-Triazole, 4-methyl- Data. NIST Chemistry WebBook.[4][5] Retrieved from [Link]

  • Bauer, A., et al. (2020). "A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole... in groundwater." Analytical and Bioanalytical Chemistry, 412, 5683–5693.[1] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

application of triazole sulfonic acids in organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Triazole Sulfonic Acids in Organocatalysis

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of triazole sulfonic acids as a promising class of organocatalysts. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic rationale, catalyst design principles, and practical methodologies that underpin their use in modern organic synthesis.

Introduction: The Convergence of Structure and Acidity

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. Within this field, Brønsted acid catalysis stands out for its ability to activate substrates through protonation, mirroring enzymatic catalysis. While catalysts like chiral phosphoric acids (CPAs) are well-established, the exploration of chiral sulfonic acids is expanding the toolkit for chemists.[1] Sulfonic acids (R-SO₃H) are among the strongest organic acids, enabling them to protonate even weakly basic substrates under mild conditions.

The 1,2,3-triazole heterocycle is a uniquely valuable scaffold in catalyst design.[2] Its distinctive physicochemical properties, including a significant dipole moment and the capacity for dual hydrogen bonding, allow it to form crucial non-covalent interactions that can organize substrates within a chiral environment.[3][4] By integrating the potent acidity of a sulfonic acid group with the unique structural and coordinating properties of a chiral triazole backbone, we can design powerful, highly selective organocatalysts. This guide explores the synthesis, mechanistic principles, and practical application of these emergent catalysts.

Part 1: Catalyst Synthesis and Design

The modular nature of triazole synthesis, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a robust platform for creating a diverse library of catalysts.[5] This "click chemistry" approach allows for the straightforward coupling of an azide-bearing chiral backbone with a sulfonic acid-functionalized alkyne (or vice-versa).

Workflow for Catalyst Synthesis

The general strategy involves preparing two key fragments and coupling them in the final step. This ensures high convergence and allows for late-stage diversification.

cluster_0 Fragment A Preparation cluster_1 Fragment B Preparation chiral_scaffold Chiral Backbone (e.g., BINOL, SPINOL) chiral_azide Chiral Azide Fragment chiral_scaffold->chiral_azide Azidation cu_aac CuAAC 'Click' Reaction chiral_azide->cu_aac alkyne_precursor Alkyne Precursor (e.g., Propargyl alcohol) sulfonated_alkyne Sulfonated Alkyne Fragment alkyne_precursor->sulfonated_alkyne Sulfonation sulfonated_alkyne->cu_aac catalyst Final Chiral Triazole Sulfonic Acid Catalyst cu_aac->catalyst

Caption: General synthetic workflow for chiral triazole sulfonic acid catalysts.

Representative Protocol: Synthesis of a 1-Sulfonyl-1,2,3-triazole Precursor

This protocol is adapted from established methods for CuAAC reactions to generate sulfonyl triazoles, which are versatile intermediates.[5][6]

Materials:

  • Terminal Alkyne (1.0 equiv)

  • Sulfonyl Azide (e.g., Tosyl Azide) (1.0 equiv)

  • Copper(I) Thiophene-2-carboxylate (CuTC) (5 mol%)

  • Toluene or Water (0.2 M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Cuprisorb™ resin (for copper removal)

Procedure:

  • To a round-bottom flask, add the terminal alkyne (1.0 mmol) and the chosen solvent (5 mL).

  • Add the sulfonyl azide (1.0 mmol).

  • If using water, cool the mixture to 0 °C in an ice bath due to a potential exotherm. For toluene, room temperature is often suitable.

  • Add the CuTC catalyst (0.05 mmol).

  • Stir the reaction vigorously at room temperature (or while allowing the ice bath to expire) for 2-18 hours. Monitor the reaction progress by TLC or LC/MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Treat the organic layer with Cuprisorb™ resin for 15 minutes to remove residual copper catalyst, then filter.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-sulfonyl-1,2,3-triazole.

Part 2: Mechanism of Catalysis

Triazole sulfonic acids operate through a general Brønsted acid catalytic cycle. The catalyst's primary role is to protonate an electrophilic partner, lowering its LUMO and rendering it more susceptible to attack by a nucleophile. The chiral environment of the catalyst ensures that this attack occurs from a specific face, thereby inducing stereoselectivity.

catalyst Catalyst (C*-SO₃H) activated_complex Activated Complex {[Substrate-H]⁺ [C*-SO₃]⁻} catalyst->activated_complex Protonation substrate Substrate (e.g., Enone) substrate->activated_complex nucleophile Nucleophile (e.g., Amine) transition_state Diastereomeric Transition State nucleophile->transition_state Stereoselective Attack product Chiral Product activated_complex->transition_state transition_state->catalyst Catalyst Regeneration transition_state->product

Caption: General catalytic cycle for a triazole sulfonic acid-catalyzed reaction.

The triazole ring is more than a passive linker. Its polarized C-H bonds and nitrogen lone pairs can engage in secondary interactions, such as hydrogen bonding with the nucleophile or the activated substrate.[3] This dual activation model, where the sulfonic acid provides the primary protonation and the triazole framework pre-organizes the components, is key to achieving high levels of stereocontrol.

Part 3: Application in Asymmetric Aza-Michael Reactions

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental method for synthesizing chiral β-amino carbonyl moieties, which are prevalent in pharmaceuticals.

Application Note

The enantioselective intramolecular aza-Michael reaction is an excellent candidate for catalysis by a strong chiral Brønsted acid.[7] A triazole sulfonic acid catalyst is uniquely suited for this transformation. The strong acidity ensures efficient protonation of the enone, while the chiral triazole scaffold can effectively shield one face of the molecule. Furthermore, the triazole's nitrogen atoms can act as a hydrogen bond acceptor for the N-H of the attacking amine, positioning it for optimal orbital overlap in the transition state. This leads to a highly organized, diastereomeric transition state and results in high enantioselectivity.

Protocol: Enantioselective Intramolecular Aza-Michael Addition

This protocol describes the cyclization of an aminocinnamate derivative to form a chiral dihydroquinolinone, a reaction known to be promoted by strong Brønsted acids.[7]

Materials:

  • Substrate (e.g., 2'-amino-N-tosylchalcone) (1.0 equiv, 0.1 mmol)

  • Chiral Triazole Sulfonic Acid Catalyst (10 mol%, 0.01 mmol)

  • Solvent (e.g., Dimethyl Glycol or Toluene) (0.25 mL)

  • Anhydrous conditions (reaction vessel oven-dried, under N₂ or Ar atmosphere)

Procedure:

  • To a flame-dried vial under an inert atmosphere, add the chiral triazole sulfonic acid catalyst (0.01 mmol).

  • Add the substrate (0.1 mmol).

  • Add the anhydrous solvent (0.25 mL) via syringe.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor progress by TLC.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral dihydroquinolinone.

  • Determine the enantiomeric ratio (er) by chiral HPLC analysis.

Data Presentation: Expected Performance

The performance of a new catalyst can be benchmarked against existing systems. The following table presents representative data for Brønsted acid-catalyzed aza-Michael reactions, illustrating the typical yields and selectivities that can be expected.

EntryCatalyst TypeCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantioselectivity (er)
1N-Triflyl Phosphoramide[7]10Dimethyl Glycol408595:5
2BINOL-derived Phosphoric Acid10Toluene489293:7
3Camphor Sulfonic Acid10Toluene7275Racemic
4Proposed Triazole Sulfonic Acid 5-10 Toluene 24-48 >90 >95:5 (Projected)

Data for entries 1-3 are representative of literature values for analogous systems. Data for entry 4 is a projected target based on the proposed catalyst design.

Part 4: Future Outlook

The is a nascent but highly promising field. The modular synthesis allows for rapid optimization of the catalyst backbone and electronic properties. Future research will likely focus on:

  • Expanding Reaction Scope: Applying these catalysts to other Brønsted acid-mediated reactions such as Friedel-Crafts alkylations, dearomatization reactions[8], and atroposelective syntheses.[9]

  • Heterogenization: Immobilizing the catalysts on solid supports, such as magnetic nanoparticles or polymers, to facilitate recovery and reuse, enhancing the sustainability of the process.[10]

  • Mechanistic Elucidation: Detailed kinetic and computational studies to further refine the understanding of the catalyst's mode of action and inform the design of next-generation catalysts.

By combining the robust acidity of the sulfonic acid group with the versatile and tunable triazole framework, these catalysts represent a powerful new direction in the ongoing quest for efficient and selective chemical synthesis.

References

  • Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 6(9), 1237–1240. Available at: [Link]

  • Loy, R. N., Singh, R., & Toste, F. D. (2023). Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. Journal of the American Chemical Society, 145(5), 2935–2940. Available at: [Link]

  • ResearchGate. (2022). Green synthesis of 1,2,3-triazole-based sulfonamides 3 using [MNPs@FGly][Cl] nanocatalyst. Available at: [Link]

  • Van Hoof, M., Pulikkal Veettil, S., & Dehaen, W. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 26(3), 581. Available at: [Link]

  • Van Hoof, M., Pulikkal Veettil, S., & Dehaen, W. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. PubMed. Available at: [Link]

  • Keshavarz, M., et al. (2022). Immobilized sulfonic acid functionalized ionic liquid on magnetic cellulose as a novel catalyst for the synthesis of triazolo[4,3-a]pyrimidines. Arabian Journal of Chemistry, 15(10), 104132. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]

  • Van Hoof, M., Pulikkal Veettil, S., & Dehaen, W. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. MDPI. Available at: [Link]

  • ResearchGate. (2004). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Available at: [Link]

  • Wiley Online Library. (2025). Emerging Trends in Asymmetric Triazole Synthesis: from Click Chemistry to Biocatalysis. Chemistry Letters. Available at: [Link]

  • Kotora, M., et al. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. The Journal of Organic Chemistry, 88(14), 9837–9846. Available at: [Link]

  • Zurro, M., & García Mancheño, O. (2017). 1,2,3,-Triazole-Based Catalysts: From Metal- to Supramolecular Organic Catalysis. The Chemical Record, 17(5), 485–498. Available at: [Link]

  • Su, H. Z., et al. (2023). Brønsted acid–catalyzed asymmetric dearomatization for synthesis of chiral fused polycyclic enone and indoline scaffolds. Science Advances, 9(11), eadg0280. Available at: [Link]

  • Rueping, M., Moreth, S. A., & Bolte, M. (2012). Asymmetric Brønsted Acid-catalyzed Intramolecular aza-Michael Reaction – Enantioselective Synthesis of Dihydroquinolinones. Zeitschrift für Naturforschung B, 67(9), 1021-1029. Available at: [Link]

  • Wang, Y., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788–7824. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Thiol to Sulfonic Acid Oxidation (KMnO₄)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Optimization of Yield & Workup for R-SH


 R-SO

H Assigned Specialist: Senior Application Scientist

Executive Summary & Core Logic

Welcome to the technical support hub for permanganate oxidations. You are likely here because your yield is low, your product is trapped in manganese dioxide (MnO


) sludge, or you are observing unexpected C-S bond cleavage.

Potassium permanganate (KMnO


) is a vigorous oxidant.[1][2][3][4] The transformation of a thiol (R-SH) to a sulfonic acid (R-SO

H) requires a 6-electron oxidation. The reaction is exothermic and pH-dependent .

The Golden Rule:

Always operate under ALKALINE conditions (pH 9–12). Why? Acidic permanganate is a more aggressive oxidant (


 V) and promotes C-C and C-S bond cleavage. Alkaline permanganate is milder (

V), keeps the resulting sulfonate salt soluble, and prevents the "over-oxidation" that strips the sulfur atom from your carbon skeleton.

The Optimized Protocol (Standard Operating Procedure)

Do not rely on generic "stir and dump" methods. Use this optimized workflow to maximize conversion and minimize side reactions.

Reagents & Stoichiometry[4][5][6][7]
  • Substrate: 1.0 equiv Thiol (R-SH).

  • Oxidant: 3.0 – 4.0 equiv KMnO

    
     (Theoretical min. is ~2.0 equiv for disulfide, but excess drives the reaction to sulfonate).
    
  • Base: 1.0 – 2.0 equiv Na

    
    CO
    
    
    
    or NaOH (Maintain pH > 9).
  • Solvent: Water (if substrate is soluble) or Water/t-Butanol (1:1) for lipophilic substrates. Avoid acetone or alcohols that are easily oxidized.

Step-by-Step Workflow
  • Preparation: Dissolve thiol and base in the solvent. Cool to 0–5 °C using an ice bath.

  • Controlled Addition: Add KMnO

    
     (solid or saturated solution) slowly over 30–60 minutes.
    
    • Checkpoint: Monitor internal temperature. Do not exceed 20 °C during addition.

  • Reaction: Allow to warm to room temperature. Stir for 1–4 hours.

    • Visual Check: The solution must remain purple. If it turns brown (MnO

      
       only) or clear, you have run out of oxidant. Add more KMnO
      
      
      
      until a faint purple color persists for 30 mins.
  • Quench (The Critical Step):

    • Add Sodium Bisulfite (NaHSO

      
      )  or Ethanol to consume excess permanganate.
      
    • Result: Purple color disappears; brown MnO

      
       precipitate dominates.
      

Mechanism & Troubleshooting Visualization

Understanding where your reaction stops is key to fixing yield.

OxidationPathway cluster_conditions Critical Control Factors Thiol Thiol (R-SH) Disulfide Disulfide (R-S-S-R) Thiol->Disulfide Fast (Oxidation) Sulfinic Sulfinic Acid (R-SO2H) Disulfide->Sulfinic Slow (Requires Excess KMnO4) Sulfonic Sulfonic Acid (R-SO3H) TARGET Sulfinic->Sulfonic Fast Cleavage C-S Cleavage (SO4-- + R-COOH) Sulfonic->Cleavage Over-Oxidation (High Temp / Acidic pH) pH Alkaline pH Prevents Cleavage Temp Low Temp Controls Exotherm

Figure 1: Reaction pathway. Note that the reaction often stalls at the Disulfide stage if stoichiometry is insufficient.

Troubleshooting Guide (FAQ)

Issue 1: "My yield is >100% and the product is a grey solid."

Diagnosis: MnO


 Contamination.
Manganese dioxide is a colloidal solid that passes through standard paper filters and traps organic products.
Solution: 
  • Method A (Acid Stable Products): Acidify the mixture to pH ~2 with HCl and add solid Sodium Bisulfite. This reduces insoluble MnO

    
     (brown) to soluble Mn
    
    
    
    (clear/pink). Your product will remain in solution (or precipitate if it's a zwitterion).
  • Method B (Acid Sensitive): Filter the basic reaction mixture through a Celite pad (diatomaceous earth) . Wash the pad thoroughly with hot water to desorb the sulfonate salt.

Issue 2: "I isolated the Disulfide instead of the Sulfonic Acid."

Diagnosis: Under-oxidation. Thiols oxidize to disulfides very easily. Breaking the S-S bond to form the sulfonate requires significantly more energy and oxidant. Solution:

  • Increase KMnO

    
     to 4.0 equivalents .
    
  • Ensure the reaction remains purple for at least 1 hour. If it goes brown, the permanganate is exhausted.

Issue 3: "I lost my alkyl chain; I only found sulfate (SO ) and a carboxylic acid."

Diagnosis: C-S Bond Cleavage (Over-oxidation). This occurs if the alpha-carbon is activated (e.g., benzylic thiols) or the reaction got too hot. Solution:

  • Strict pH Control: Ensure pH > 9 using Na

    
    CO
    
    
    
    .
  • Temperature: Keep the addition phase at 0 °C.

  • Buffer: Use a phosphate buffer if the substrate lowers the pH significantly.

Issue 4: "My substrate won't dissolve in the aqueous KMnO ."

Diagnosis: Phase incompatibility. Solution:

  • Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) (5 mol%).

  • Switch solvent to t-Butanol/Water or Pyridine/Water . Note: Pyridine is hard to remove but excellent for solubility.

Data & Stoichiometry Reference

ParameterStandard ConditionRisk of Deviation
pH 9.0 – 12.0 pH < 7: Risk of explosion (Mn2O7) or bond cleavage.
Temp 0°C

25°C
> 50°C: Degradation of product.
KMnO

Eq.
3.0 – 4.0 < 2.5: Stops at Disulfide (R-S-S-R).
Quench NaHSO

None: Workup becomes impossible due to MnO

slime.

Workup Decision Tree

Use this logic flow to determine the safest purification route for your specific molecule.

WorkupLogic Start Reaction Complete (Purple Color Persists) Quench Quench excess KMnO4 (Add EtOH or NaHSO3) Start->Quench CheckAcid Is Product Acid Stable? Quench->CheckAcid Acidify Add HCl (pH 2) + NaHSO3 CheckAcid->Acidify Yes Filter Filter through Celite (Remove MnO2) CheckAcid->Filter No AcidYes Yes ClearSol Solution turns clear (Mn2+ formed) Acidify->ClearSol Extract Extract or Crystallize Sulfonic Acid ClearSol->Extract AcidNo No Evap Evaporate Water Filter->Evap Salt Isolate as Sulfonate Salt (R-SO3Na) Evap->Salt

Figure 2: Workup decision matrix based on product stability.

References

  • Vogel's Textbook of Practical Organic Chemistry . (5th Edition). Section 10.9: Oxidation of Thiols. Longman Scientific & Technical.[2]

  • ResearchGate (Snippet 1.1) . Oxidation of Thiols - General Mechanisms. Retrieved from ResearchGate. Link

  • Chemistry LibreTexts (Snippet 1.8) . Oxidation of Organic Molecules by KMnO4.[1][3][4][5][6][7][8]Link

  • ScienceMadness (Snippet 1.2) . MnO2 Workup and Removal Strategies.Link

Sources

Technisches Support-Center: Aufreinigung von 4-Methyl-4H-1,2,4-triazol-3-sulfonsäure

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German as the user prompt is in German.

Absolut! Hier ist ein Entwurf für ein technisches Support-Center, das sich auf die Entfernung von anorganischen Salzen aus 4-Methyl-4H-1,2,4-triazol-3-sulfonsäure konzentriert.

Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Verfasst von: Ihr Senior Application Scientist Team

Einführung

4-Methyl-4H-1,2,4-triazol-3-sulfonsäure ist ein wichtiges Reagenz und ein Baustein in der pharmazeutischen Chemie, insbesondere bei der Synthese neuartiger Therapeutika.[1][2] Eine häufige Herausforderung bei seiner Synthese ist jedoch die Kontamination mit anorganischen Salzen (z. B. Natriumchlorid, Natriumsulfat), die typischerweise aus Neutralisierungs- oder Aufarbeitungsschritten stammen.[3] Diese Salze können nachgeschaltete Reaktionen stören, die Ausbeuten verringern und die analytische Charakterisierung erschweren.

Dieses Handbuch bietet eine umfassende Anleitung zur effektiven Entfernung anorganischer Salze und stellt sicher, dass Sie ein hochreines Produkt für Ihre Forschungsanforderungen erhalten. Wir werden die zugrunde liegenden Prinzipien verschiedener Reinigungsmethoden untersuchen, detaillierte Protokolle bereitstellen und Lösungen für häufig auftretende Probleme anbieten.

Teil 1: Häufig gestellte Fragen (FAQs)

Dieser Abschnitt befasst sich mit den grundlegenden Fragen zur Salzverunreinigung und den strategischen Überlegungen zur Auswahl einer geeigneten Reinigungsmethode.

F1: Warum ist meine Rohprobe von 4-Methyl-4H-1,2,4-triazol-3-sulfonsäure mit anorganischen Salzen kontaminiert? A1: Salzverunreinigungen sind oft ein unvermeidbares Nebenprodukt des Syntheseprozesses. Sulfonierungsreaktionen werden häufig mit einer Base, wie z. B. Natriumhydroxid (NaOH), neutralisiert oder „gequencht“. Diese Neutralisierung erzeugt anorganische Salze. Wenn beispielsweise während der Synthese Salzsäure oder Schwefelsäure vorhanden ist, führt die Neutralisierung mit NaOH zur Bildung von Natriumchlorid (NaCl) bzw. Natriumsulfat (Na₂SO₄).[3][4] Aufgrund der hohen Wasserlöslichkeit sowohl der Sulfonsäure als auch dieser Salze werden sie bei der anfänglichen Aufarbeitung oft gemeinsam isoliert.

F2: Was sind die primären Methoden zur Entfernung dieser anorganischen Salze? A2: Die effektivsten Methoden nutzen die unterschiedlichen Löslichkeitseigenschaften zwischen der organischen Sulfonsäure und den anorganischen Salzen. Die drei wichtigsten Techniken sind:

  • Anti-Lösungsmittel-Fällung: Dies ist oft die schnellste und einfachste Methode. Sie beruht auf der Tatsache, dass anorganische Salze in organischen Lösungsmitteln wie Ethanol oder Methanol sehr schlecht löslich sind, während die Sulfonsäure löslich bleiben kann.[5][6]

  • Ionenaustauschchromatographie (IEX): Eine rigorosere Methode zur Erzielung einer sehr hohen Reinheit. Sie trennt Moleküle basierend auf ihrer Ladung. Ein Kationenaustauscherharz kann anorganische Kationen (wie Na⁺) einfangen und ermöglicht es der reinen Sulfonsäure, durchzufließen.[4][7][8]

  • Dialyse: Diese Technik verwendet eine semipermeable Membran, um kleine Moleküle (Salze) von größeren Molekülen zu trennen. Obwohl sie bei großen Biomolekülen üblich ist, kann sie für kleine Moleküle wie unsere Zielverbindung (Molekulargewicht: 163,16 g/mol ) eine Herausforderung darstellen, da eine Membran mit einer sehr genauen Molekulargewichtsgrenze (MWCO) erforderlich ist.[9][10][11]

F3: Wie wirkt sich die Wahl des Lösungsmittels auf die Entfernung von NaCl im Vergleich zu Na₂SO₄ aus? A3: Sowohl Natriumchlorid als auch Natriumsulfat haben eine extrem geringe Löslichkeit in Alkoholen wie Ethanol. Dies macht Ethanol zu einem ausgezeichneten Anti-Lösungsmittel für beide Salze. Die Strategie besteht darin, die rohe Mischung in einer minimalen Menge Wasser aufzulösen (in dem alles löslich ist) und dann einen großen Überschuss an Ethanol hinzuzufügen, um die Fällung der anorganischen Salze zu erzwingen.

Tabelle 1: Löslichkeit gängiger anorganischer Salze

Salz Löslichkeit in Wasser (25 °C) Löslichkeit in Ethanol (25 °C)
Natriumchlorid (NaCl) 360 g/L 0,65 g/L[12][13]

| Natriumsulfat (Na₂SO₄) | 281 g/L | Unlöslich[5][14][15] |

Diese Daten verdeutlichen den dramatischen Löslichkeitsabfall in Ethanol, der das Prinzip der Anti-Lösungsmittel-Fällung untermauert.

F4: Kann ich die Sulfonsäure nicht einfach aus Wasser umkristallisieren? A4: Leider nein. Eine einfache Umkristallisation aus Wasser ist unwirksam, da sowohl Ihre Ziel-Sulfonsäure als auch die anorganischen Salzverunreinigungen eine hohe Wasserlöslichkeit aufweisen. Beim Abkühlen der Lösung würden beide Verbindungen in Lösung bleiben, anstatt selektiv zu kristallisieren, was zu keiner signifikanten Reinigung führt.[16]

Teil 2: Visueller Leitfaden zur Methodenauswahl

Die Wahl der richtigen Reinigungsmethode hängt von Ihren spezifischen experimentellen Anforderungen ab, einschließlich der erforderlichen Reinheit, des Maßstabs und der verfügbaren Ausrüstung. Verwenden Sie das folgende Flussdiagramm, um Ihre Entscheidung zu leiten.

G cluster_start Startpunkt cluster_decision Entscheidungskriterien cluster_outcome Ergebnis start Rohe 4-Methyl-4H-1,2,4-triazol- 3-sulfonsäure (mit Salzen) purity_req Gewünschte Reinheit? start->purity_req anti_solvent Anti-Lösungsmittel-Fällung (Schnell & einfach) purity_req->anti_solvent Moderat (>95%) (z.B. für Screening) iex_chrom Kationenaustausch- chromatographie (Hohe Reinheit) purity_req->iex_chrom Hoch (>99%) (z.B. für GMP, Kinetik) product_bulk Gereinigtes Produkt (>95 % Reinheit) anti_solvent->product_bulk product_high Hochreines Produkt (>99 % Reinheit) iex_chrom->product_high check_organic Auf organische Verunreinigungen prüfen? product_bulk->check_organic product_high->check_organic rp_chrom Umkehrphasen- chromatographie in Betracht ziehen check_organic->rp_chrom Ja

Abbildung 1: Entscheidungsflussdiagramm zur Auswahl der geeigneten Reinigungsmethode basierend auf den Reinheitsanforderungen.

Teil 3: Detaillierte experimentelle Protokolle

Hier stellen wir schrittweise Anleitungen für die am häufigsten empfohlenen Reinigungstechniken zur Verfügung.

Protokoll 1: Reinigung durch Anti-Lösungsmittel-Fällung

Diese Methode ist ideal für die schnelle Entfernung des Großteils der anorganischen Salze und eignet sich für die meisten Forschungsanwendungen.

Materialien:

  • Rohe 4-Methyl-4H-1,2,4-triazol-3-sulfonsäure

  • Deionisiertes Wasser

  • Eiskaltes Ethanol (200 Proof) oder Methanol

  • Rundkolben, Magnetrührer, Eisbad

  • Filtrationsapparatur (z. B. Büchnertrichter und Saugflasche)

  • Rotationsverdampfer

Verfahren:

  • Auflösen: Wiegen Sie Ihre rohe Probe in einem Rundkolben ab. Fügen Sie unter Rühren die minimale Menge an deionisiertem Wasser bei Raumtemperatur hinzu, die erforderlich ist, um den Feststoff vollständig aufzulösen. Eine übermäßige Zugabe von Wasser verringert die Effizienz der Salzfällung.

  • Fällung: Stellen Sie den Kolben in ein Eisbad. Fügen Sie langsam unter kräftigem Rühren einen 10- bis 20-fachen Volumenüberschuss an eiskaltem Ethanol hinzu. Sie sollten die sofortige Bildung eines feinen weißen Niederschlags (der anorganischen Salze) beobachten.

  • Äquilibrierung: Rühren Sie die Suspension 30-60 Minuten lang im Eisbad weiter. Dies gewährleistet eine maximale Fällung der Salze.

  • Filtration: Filtrieren Sie die kalte Mischung schnell durch einen Büchnertrichter, um die ausgefällten Salze zu entfernen. Waschen Sie den zurückgehaltenen Salzkuchen mit einer kleinen Menge kaltem Ethanol, um eventuell anhaftendes Produkt zurückzugewinnen. Fangen Sie das Filtrat und die Waschflüssigkeit auf.

  • Isolierung: Überführen Sie das klare Filtrat in einen sauberen, tarierten Rundkolben. Entfernen Sie die Lösungsmittel (Wasser und Ethanol) unter reduziertem Druck mit einem Rotationsverdampfer.

  • Trocknung: Trocknen Sie das resultierende gereinigte Produkt (typischerweise ein weißer bis cremefarbener Feststoff) im Hochvakuum, um restliche Lösungsmittel zu entfernen.

  • Analyse: Bestätigen Sie die Reinheit mittels ¹H-NMR (um die Abwesenheit von organischen Verunreinigungen zu überprüfen) und Ionenchromatographie oder Leitfähigkeitsmessung, um den verbleibenden Salzgehalt zu quantifizieren.

Protokoll 2: Reinigung durch Kationenaustauschchromatographie

Diese Methode ist der Goldstandard zur Erzielung einer außergewöhnlich hohen Reinheit, die für anspruchsvolle Anwendungen wie die Kinetikstudien oder die Synthese nach GMP-Richtlinien erforderlich ist.

Materialien:

  • Stark saures Kationenaustauscherharz (z. B. Dowex® 50WX8, H⁺-Form)

  • Chromatographiesäule

  • Deionisiertes Wasser

  • pH-Meter oder pH-Papier

  • Fraktionssammler (optional)

  • Lyophilisator (Gefriertrockner) oder Rotationsverdampfer

Verfahren:

  • Harzvorbereitung: Schlämmen Sie das Kationenaustauscherharz in deionisiertem Wasser auf und packen Sie eine Chromatographiesäule auf die gewünschte Betthöhe. Lassen Sie das Harzbett niemals trockenlaufen.

  • Äquilibrierung: Waschen Sie das gepackte Harz mit 5-10 Säulenvolumina deionisiertem Wasser, bis der pH-Wert des Eluats neutral ist (~pH 6-7).

  • Probenvorbereitung: Lösen Sie Ihre rohe, salzhaltige Sulfonsäure in einer kleinen Menge deionisiertem Wasser auf (z. B. 5-10 % des Säulenvolumens).

  • Probenaufgabe: Lassen Sie das Wasser vorsichtig bis knapp über die Oberseite des Harzbetts ab und tragen Sie dann Ihre Probelösung langsam auf die Säule auf.

  • Elution: Eluieren Sie die Säule mit deionisiertem Wasser. Die 4-Methyl-4H-1,2,4-triazol-3-sulfonsäure wird als freie Säure nicht an das Harz binden und mit der Lösungsmittelfront eluieren. Die anorganischen Kationen (Na⁺) werden gegen H⁺-Ionen am Harz ausgetauscht und verbleiben auf der Säule.

  • Fraktionssammlung: Beginnen Sie mit dem Sammeln von Fraktionen, sobald die Probe aufgetragen wurde. Überwachen Sie den pH-Wert der Fraktionen; die produktenthaltenden Fraktionen werden sauer sein. Alternativ können Sie die Fraktionen mittels UV-aktiver Dünnschichtchromatographie (TLC) analysieren, falls die Verbindung sichtbar ist.

  • Isolierung: Vereinen Sie die reinen, produktenthaltenden Fraktionen. Da das Produkt nun in Wasser gelöst ist, ist die Gefriertrocknung (Lyophilisierung) die ideale Methode, um das Wasser zu entfernen und einen flockigen, reinen Feststoff zu erhalten. Alternativ kann das Wasser vorsichtig mit einem Rotationsverdampfer entfernt werden, wobei eine Überhitzung zu vermeiden ist.

  • Harzregeneration: Nach dem Gebrauch muss das Harz regeneriert werden, indem es mit einer starken Säure (z. B. 1-2 M HCl) gewaschen wird, um die gebundenen Na⁺-Ionen zu entfernen, gefolgt von einem gründlichen Spülen mit deionisiertem Wasser bis zur Neutralität.

Teil 4: Anleitung zur Fehlerbehebung

Begegnen Sie einem Problem während Ihrer Reinigung? Diese Anleitung hilft Ihnen, die Ursache zu identifizieren und eine Lösung zu finden.

ProblemMögliche Ursache(n)Empfohlene Lösung(en)
Geringe Ausbeute nach Anti-Lösungsmittel-Fällung 1. Zu viel Wasser wurde im ersten Schritt verwendet, was die Löslichkeit des Salzes im Ethanol-Gemisch erhöht. 2. Das Produkt ist teilweise im Wasser/Ethanol-Gemisch löslich. 3. Unvollständige Fällung des Salzes.1. Wiederholen Sie den Vorgang mit weniger Wasser. 2. Kühlen Sie die Suspension länger im Eisbad. Konzentrieren Sie das Filtrat (Mutterlauge) teilweise ein, um eine zweite Produktcharge zu gewinnen. 3. Erhöhen Sie das Volumen des verwendeten Anti-Lösungsmittels (Ethanol).
Produkt "ölt aus" anstatt zu kristallisieren 1. Das Produkt ist hygroskopisch und hat möglicherweise Wasser absorbiert. 2. Restliche Verunreinigungen hemmen die Kristallisation.1. Stellen Sie sicher, dass das Produkt nach der Isolierung vollständig trocken ist (Hochvakuum). 2. Versuchen Sie, die konzentrierte Lösung mit einem reinen Kristall zu "impfen". 3. Wenn das Problem weiterhin besteht, ist die Ionenaustauschchromatographie die bessere Methode.
Hoher Salzgehalt verbleibt nach der Reinigung 1. Unzureichendes Volumen an Anti-Lösungsmittel. 2. Der ausgefällte Salzkuchen wurde nicht gewaschen und hat produktreiches Filtrat eingeschlossen. 3. Bei IEX: Überladung der Säule mit zu viel Salz.1. Erhöhen Sie das Verhältnis von Anti-Lösungsmittel zu Wasser auf mindestens 15:1 oder 20:1. 2. Waschen Sie den gefilterten Salzkuchen mit einer kleinen Menge reinem, kaltem Anti-Lösungsmittel. 3. Verringern Sie die Probenmenge oder erhöhen Sie die Größe der IEX-Säule.
Produkt ist nach der Entsalzung immer noch unrein Die Verunreinigungen sind organische Nebenprodukte aus der Synthese, keine anorganischen Salze.Die hier beschriebenen Methoden sind spezifisch für die Salz-Entfernung. Eine zweite Reinigungsmethode, wie z. B. Umkehrphasenchromatographie oder eine traditionelle Umkristallisation aus einem geeigneten organischen Lösungsmittelsystem, kann erforderlich sein.[6][17]

Referenzen

  • MDPI. 1,2,4-Triazoles as Important Antibacterial Agents. [Link]

  • Sciencemadness Wiki. Sodium chloride. [Link]

  • Interchim. Sodium Sulfate. [Link]

  • Wikipedia. Sodium sulfate. [Link]

  • Wikipedia. Sodium chloride. [Link]

  • ResearchGate. How to purify a sulfonated porphyrins or the other organic compounds?. [Link]

  • Google Patents. Purification of sulfonic acids - US3496224A.

  • Bio-Rad. Introduction to Ion Exchange Chromatography. [Link]

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]

  • PubMed. Dialysis and concentration of protein solutions. [Link]

  • Reddit. Question on purifying aryl Sulfonic acids : r/Chempros. [Link]

  • Reddit. Removing NaCl from sulfonate salt : r/Chempros. [Link]

  • Google Patents. Method for the purification of aryl sulfonic acids and salts - US20020022743A1.

  • Sciencemadness Discussion Board. Sodium Sulfate extraction. [Link]

  • Springer. Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

Sources

Technical Support Center: Enhancing the Retention of Polar Sulfonic Acids in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of polar sulfonic acids by reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the retention and separation of these highly polar analytes. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also a deeper understanding of the underlying chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: Why do my polar sulfonic acids show poor or no retention on a standard C18 column?

A1: Standard C18 columns are the workhorses of reversed-phase chromatography, designed to retain nonpolar compounds through hydrophobic interactions between the analyte and the stationary phase.[1][2] Polar sulfonic acids, however, are highly polar and often exist in an ionized state, making them very soluble in the polar mobile phase (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol).[1][3] This high polarity and solubility in the mobile phase lead to weak interactions with the nonpolar C18 stationary phase, resulting in little to no retention, with the analytes often eluting at or near the void volume.[4][5]

The key factors contributing to the poor retention of sulfonic acids in RP-HPLC are:

  • High Polarity: The sulfonate group (-SO₃H) is highly polar, making the overall molecule very water-soluble.[1]

  • Ionization: Sulfonic acids are strong acids, meaning they are fully ionized (deprotonated) over a wide pH range, carrying a negative charge.[6] This charge further increases their affinity for the polar mobile phase and can lead to electrostatic repulsion from the residual silanol groups on the silica-based stationary phase, which can also be deprotonated and carry a negative charge.[7][8]

To overcome these challenges, specialized chromatographic techniques are required to enhance the interaction between the sulfonic acids and the stationary phase. These techniques, which we will explore in detail in this guide, include Ion-Pair Chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography.

Troubleshooting Guide: Strategies for Improving Sulfonic Acid Retention

This section provides detailed troubleshooting guides for the most effective techniques to improve the retention of polar sulfonic acids in HPLC.

Ion-Pair Chromatography (IPC) for Enhanced Retention

Q2: How can I use ion-pair chromatography to improve the retention of my sulfonic acids?

A2: Ion-pair chromatography (IPC) is a powerful technique used in reversed-phase HPLC to enhance the retention of charged analytes like sulfonic acids.[9][10] It involves adding an ion-pairing reagent to the mobile phase. This reagent is a large ionic molecule with a charge opposite to that of the analyte.[11] For anionic sulfonic acids, a cationic ion-pairing reagent, such as a quaternary amine, is used.

The mechanism of IPC can be described by two main models:

  • Ion-Pair Formation in the Mobile Phase: The cationic ion-pairing reagent and the anionic sulfonic acid form a neutral ion-pair in the mobile phase. This neutral complex is more hydrophobic and can be retained by the nonpolar C18 stationary phase through reversed-phase mechanisms.[10][12]

  • Dynamic Modification of the Stationary Phase: The hydrophobic tail of the ion-pairing reagent adsorbs onto the nonpolar stationary phase, creating a dynamic ion-exchange surface. The charged head of the ion-pairing reagent is oriented towards the mobile phase, allowing for the retention of the oppositely charged sulfonic acid through ion-exchange interactions.[9][12]

Regardless of the exact mechanism, the net effect is a significant increase in the retention of the sulfonic acid on the reversed-phase column.

Diagram: Mechanism of Ion-Pair Chromatography

IPC_Mechanism cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (C18) Sulfonic_Acid Sulfonic Acid (Anion) SO₃⁻ Ion_Pair Neutral Ion-Pair [SO₃⁻][N⁺R₄] Sulfonic_Acid->Ion_Pair Forms IP_Reagent Ion-Pairing Reagent (Cation) N⁺R₄ IP_Reagent->Ion_Pair Forms C18_Phase C18 Hydrocarbon Chains Ion_Pair->C18_Phase Hydrophobic Interaction (Retention) caption Mechanism of Ion-Pair Chromatography (IPC).

Caption: Mechanism of Ion-Pair Chromatography (IPC).

Experimental Protocol: Ion-Pair Chromatography for Sulfonic Acids

Objective: To develop a robust IPC method for the retention and separation of polar sulfonic acids.

Materials:

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Standard C18 column (e.g., 5 µm particle size, 4.6 x 150 mm)

  • HPLC-grade water, acetonitrile, and/or methanol

  • Cationic ion-pairing reagent (e.g., tetrabutylammonium (TBA) hydroxide or sulfate)[11]

  • Acid for pH adjustment (e.g., formic acid, acetic acid)

  • Buffer (e.g., ammonium acetate, ammonium formate)

Step-by-Step Methodology:

  • Column Selection: Start with a standard, high-quality C18 column.

  • Mobile Phase Preparation:

    • Prepare the aqueous component of the mobile phase by dissolving the chosen ion-pairing reagent and buffer in HPLC-grade water. A typical starting concentration for the ion-pairing reagent is 5-20 mM.[13]

    • Adjust the pH of the aqueous phase to a value where the sulfonic acid is fully ionized (typically pH 2.5-7.5).[6][14]

    • Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm filter to remove any particulates.

    • The organic mobile phase is typically acetonitrile or methanol.

  • Column Equilibration:

    • Equilibrate the column with the mobile phase containing the ion-pairing reagent for an extended period (at least 30-60 minutes or until a stable baseline is achieved).[2] This is a critical step to ensure reproducible retention times.

  • Initial Gradient Run:

    • Start with a shallow gradient to screen for the optimal elution conditions. For example, a linear gradient from 5% to 50% organic solvent over 20 minutes.

    • Inject a standard solution of the sulfonic acid(s).

  • Method Optimization:

    • Ion-Pairing Reagent Concentration: If retention is insufficient, increase the concentration of the ion-pairing reagent. If retention is too strong, decrease the concentration.[10]

    • Organic Modifier: Adjust the gradient slope and the type of organic solvent (acetonitrile vs. methanol) to optimize selectivity and resolution.[3]

    • pH: While sulfonic acids are strong acids, slight adjustments in pH can sometimes improve peak shape.[14]

Troubleshooting Common IPC Issues
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Insufficient column equilibration; secondary interactions with residual silanols; inappropriate mobile phase pH.[15]Increase column equilibration time; use a base-deactivated column; adjust mobile phase pH.[16]
Irreproducible Retention Times Incomplete column equilibration; temperature fluctuations; mobile phase composition variability.[17]Ensure thorough column equilibration before each run; use a column oven for temperature control; prepare fresh mobile phase daily.[17]
Baseline Drift or Noise Impure ion-pairing reagent; precipitation of the ion-pairing reagent; detector incompatibility.Use high-purity ion-pairing reagents; ensure the mobile phase is well-mixed and filtered; consult detector manual for compatibility.
MS Incompatibility Non-volatile ion-pairing reagents can suppress the MS signal and contaminate the source.[2][13]Use volatile ion-pairing reagents like triethylamine (TEA) or difluoroacetic acid (DFA) if MS detection is required.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Q3: Is HILIC a suitable alternative for analyzing polar sulfonic acids, and how does it work?

A3: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase HPLC for the analysis of highly polar compounds like sulfonic acids.[1][18][19] In contrast to RP-HPLC, HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[20]

The retention mechanism in HILIC is based on the partitioning of the polar analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[21] The more polar the analyte, the more it will partition into the aqueous layer, and the stronger its retention will be.[2] This is essentially the opposite of reversed-phase chromatography, where polar compounds are weakly retained.

Diagram: HILIC Troubleshooting Workflow

HILIC_Workflow start Start: Poor Sulfonic Acid Retention in RP-HPLC select_column Select HILIC Column (e.g., Silica, Amide, Zwitterionic) start->select_column prepare_mobile_phase Prepare Mobile Phase (High Organic, e.g., >80% ACN with buffer) select_column->prepare_mobile_phase equilibrate Equilibrate Column Thoroughly prepare_mobile_phase->equilibrate inject_sample Inject Sample equilibrate->inject_sample evaluate_chromatogram Evaluate Chromatogram inject_sample->evaluate_chromatogram good_retention Good Retention and Peak Shape evaluate_chromatogram->good_retention Yes optimize Optimize Method evaluate_chromatogram->optimize No adjust_organic Adjust Organic Content optimize->adjust_organic adjust_buffer Adjust Buffer Concentration/pH optimize->adjust_buffer adjust_organic->inject_sample adjust_buffer->inject_sample caption HILIC Method Development Workflow.

Caption: HILIC Method Development Workflow.

Experimental Protocol: HILIC for Sulfonic Acids

Objective: To develop a HILIC method for the retention and separation of polar sulfonic acids.

Materials:

  • HPLC system

  • HILIC column (e.g., bare silica, amide-bonded, or zwitterionic phase)[2][20]

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Volatile buffer (e.g., ammonium formate, ammonium acetate)

Step-by-Step Methodology:

  • Column Selection: Choose a HILIC column based on the specific properties of your sulfonic acids. Zwitterionic columns are often a good starting point as they can provide unique selectivity.[18][20]

  • Mobile Phase Preparation:

    • The organic mobile phase (Solvent A) is typically acetonitrile.

    • The aqueous mobile phase (Solvent B) is water with a dissolved buffer (e.g., 10-20 mM ammonium formate).

    • Ensure the sample is dissolved in a solvent that is compatible with the mobile phase, preferably with a high organic content to avoid peak distortion.[22]

  • Initial Gradient Run:

    • Start with a high percentage of organic solvent (e.g., 95% ACN) and run a gradient to a lower percentage (e.g., 50% ACN) over 15-20 minutes. This is the reverse of a typical RP-HPLC gradient.[21]

  • Method Optimization:

    • Organic Content: The percentage of acetonitrile is the most critical parameter for adjusting retention in HILIC. Increasing the acetonitrile concentration will increase the retention of polar analytes.[21]

    • Buffer Concentration: Increasing the buffer concentration in the mobile phase can decrease retention due to the increased ionic strength, which can disrupt electrostatic interactions.

    • pH: The mobile phase pH can affect the ionization state of the stationary phase (for silica columns) and the analytes, thereby influencing selectivity.

Troubleshooting Common HILIC Issues
IssuePotential Cause(s)Recommended Solution(s)
No or Poor Retention Insufficient organic content in the mobile phase; sample solvent is too aqueous.Increase the percentage of acetonitrile in the mobile phase; dissolve the sample in a solvent with a high organic content.[22]
Peak Splitting or Broadening Sample solvent is too strong (too much water), causing breakthrough; column is not properly equilibrated.Dissolve the sample in the initial mobile phase or a solvent with a higher organic content; increase column equilibration time.
Long Equilibration Times The water layer on the stationary phase takes time to form and stabilize.Allow for adequate equilibration time between runs, especially after a gradient.

Mixed-Mode Chromatography (MMC)

Q4: What is mixed-mode chromatography, and how can it benefit the analysis of polar sulfonic acids?

A4: Mixed-mode chromatography (MMC) is a powerful liquid chromatography technique that utilizes a stationary phase designed to exhibit more than one type of interaction with the analytes.[19][23] For the analysis of polar sulfonic acids, a common type of mixed-mode column combines reversed-phase (hydrophobic) and anion-exchange (electrostatic) functionalities.[1][24]

This dual-retention mechanism offers several advantages:

  • Enhanced Retention: The anion-exchange functionality provides a strong retention mechanism for the negatively charged sulfonic acids, while the reversed-phase character retains any nonpolar components of the sample.[7][23]

  • Unique Selectivity: By adjusting mobile phase parameters such as pH, ionic strength, and organic modifier content, you can manipulate both retention mechanisms to achieve unique selectivity that may not be possible with a single-mode column.[23][24]

  • No Need for Ion-Pairing Reagents: MMC can provide excellent retention of ionic compounds without the need for ion-pairing reagents, making it more compatible with MS detection and simplifying mobile phase preparation.[2][23][24]

Diagram: Mixed-Mode Chromatography Retention Mechanism

MMC_Mechanism cluster_stationary_phase Mixed-Mode Stationary Phase Analyte Sulfonic Acid Analyte R-SO₃⁻ RP_Functionality Reversed-Phase (e.g., C18) Analyte->RP_Functionality Hydrophobic Interaction IEX_Functionality Anion-Exchange (e.g., -N⁺R₃) Analyte->IEX_Functionality Ion-Exchange Interaction caption Dual retention mechanism in Mixed-Mode Chromatography.

Caption: Dual retention mechanism in Mixed-Mode Chromatography.

Protocol for Using Mixed-Mode Chromatography
  • Column Selection: Choose a mixed-mode column with both reversed-phase and anion-exchange functionalities. The specific chemistry of the stationary phase will influence selectivity.

  • Mobile Phase Optimization:

    • Organic Modifier: The percentage of organic solvent (e.g., acetonitrile, methanol) will control the reversed-phase retention.

    • pH: The mobile phase pH will affect the charge of both the analyte and the ion-exchange groups on the stationary phase, thus controlling the ion-exchange retention.[6][14]

    • Ionic Strength: The concentration of buffer salts in the mobile phase will also modulate the ion-exchange retention. Higher salt concentrations will compete with the analyte for the ion-exchange sites and reduce retention.[24]

  • Method Development: A systematic approach to method development is recommended. Start by optimizing the reversed-phase separation with a fixed pH and buffer concentration. Then, adjust the pH and buffer concentration to fine-tune the retention and selectivity of the sulfonic acids.

Comparison of Chromatographic Modes for Sulfonic Acid Analysis
FeatureIon-Pair Chromatography (IPC)Hydrophilic Interaction Liquid Chromatography (HILIC)Mixed-Mode Chromatography (MMC)
Stationary Phase Nonpolar (e.g., C18)Polar (e.g., Silica, Amide)[20]Dual functionality (e.g., RP/Anion-Exchange)[1]
Mobile Phase Aqueous/Organic + Ion-Pair ReagentHigh Organic/Aqueous + BufferAqueous/Organic + Buffer
Retention Mechanism Ion-pair formation/Dynamic ion-exchange[12]Partitioning into aqueous layer[21]Hydrophobic and Ion-exchange[23]
MS Compatibility Limited by non-volatile reagents[2]Generally good with volatile buffers[20]Generally good, no ion-pairing reagents needed[24]
Key Advantage Utilizes standard RP columnsExcellent for very polar compoundsHigh retention and unique selectivity

Mobile Phase and Sample Preparation Optimization

Q5: How does mobile phase pH affect the retention of sulfonic acids?

A5: Sulfonic acids are strong acids with very low pKa values, meaning they are fully ionized (negatively charged) across the typical HPLC pH range of 2-8.[6][25] Therefore, adjusting the mobile phase pH will not significantly change the ionization state of the sulfonic acid itself. However, pH can still have an indirect effect on retention and peak shape in reversed-phase chromatography by influencing the ionization of the residual silanol groups on the silica-based stationary phase.[8] At low pH (e.g., < 3), the silanol groups are protonated and neutral, which can reduce unwanted secondary electrostatic interactions with the anionic sulfonic acids and potentially improve peak shape.[8][16]

Q6: What are the best practices for preparing samples containing polar sulfonic acids for HPLC analysis?

A6: Proper sample preparation is crucial for accurate and reproducible HPLC analysis.[26] For polar sulfonic acids, the primary goals are to ensure the analyte is fully dissolved and to remove any interfering matrix components.[27]

Best Practices:

  • Solvent Selection: Dissolve the sample in a solvent that is compatible with the initial mobile phase.[22] For RP-HPLC, this is typically the mobile phase itself or a solvent with a similar or weaker elution strength. For HILIC, the sample should be dissolved in a solvent with a high organic content to prevent peak distortion.[22]

  • pH Adjustment: If necessary, adjust the pH of the sample to match the mobile phase to ensure consistent ionization of the analyte.[27]

  • Filtration: Always filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or HPLC system.[28]

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate the sulfonic acids. Anion-exchange or mixed-mode SPE cartridges can be particularly effective.[27]

By following these guidelines and understanding the principles behind each technique, you can successfully develop robust and reliable HPLC methods for the analysis of polar sulfonic acids.

References

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC. Retrieved February 15, 2026, from [Link]

  • Ion-pair chromatography .pptx. (2016, May 18). SlideShare. Retrieved February 15, 2026, from [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2021, July 29). MDPI. Retrieved February 15, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved February 15, 2026, from [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials. Retrieved February 15, 2026, from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). SpringerLink. Retrieved February 15, 2026, from [Link]

  • High-performance ion-pair partition chromatography of sulfa drugs. Study and optimization of chemical parameters. (1976, April 28). PubMed. Retrieved February 15, 2026, from [Link]

  • Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples. (2020, July 24). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020, June 16). YouTube. Retrieved February 15, 2026, from [Link]

  • Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved February 15, 2026, from [Link]

  • Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque. Retrieved February 15, 2026, from [Link]

  • A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. (n.d.). Waters Corporation. Retrieved February 15, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved February 15, 2026, from [Link]

  • Ion-Pairing Agents | HPLC. (2024, July 5). Mason Technology. Retrieved February 15, 2026, from [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. Retrieved February 15, 2026, from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. (2024, October 14). YouTube. Retrieved February 15, 2026, from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved February 15, 2026, from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved February 15, 2026, from [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved February 15, 2026, from [Link]

  • Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid. (n.d.). Google Patents.
  • Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved February 15, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved February 15, 2026, from [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns. Retrieved February 15, 2026, from [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. (2023, January 24). Biotage. Retrieved February 15, 2026, from [Link]

  • Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. (2018, June 15). PMC. Retrieved February 15, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). YMC. Retrieved February 15, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved February 15, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved February 15, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved February 15, 2026, from [Link]

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020, April 17). YouTube. Retrieved February 15, 2026, from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom. Retrieved February 15, 2026, from [Link]

  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. (2019, January 24). SCIEX. Retrieved February 15, 2026, from [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). BUCHI. Retrieved February 15, 2026, from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved February 15, 2026, from [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (n.d.). Obrnuta faza. Retrieved February 15, 2026, from [Link]

  • HPLC Retention of Sulfuric Acid on Obelisc N Column. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • A PRACTICAL GUIDE TO HILIC. (n.d.). The Nest Group. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Ionization Efficiency of Triazoles in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of triazole-containing compounds by Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal intensity, poor sensitivity, or instability when analyzing this important class of nitrogen-containing heterocycles.

Triazoles are foundational scaffolds in pharmaceuticals and agrochemicals, yet their unique electronic structure can present challenges for achieving robust and efficient ionization in ESI-MS.[1][2] This guide provides a structured, in-depth approach to troubleshooting these issues, moving from fundamental principles to advanced optimization strategies.

Core Principles: Understanding Triazole Ionization in ESI

Effective troubleshooting begins with understanding the underlying chemistry. The efficiency of ESI is fundamentally linked to the analyte's ability to form a stable gas-phase ion. For triazoles, this is primarily governed by their basicity and proton affinity.

  • The Role of pKa and Proton Affinity: Triazoles are generally considered weakly basic compounds.[3][4] The pKa of the triazole ring system dictates the pH at which it will be protonated in solution.[3][5] For efficient positive mode ESI ([M+H]⁺ formation), the mobile phase pH should ideally be at least 1-2 units below the analyte's pKa to ensure the molecule is predominantly in its protonated form before it even enters the ESI source.[6] Beyond solution-phase chemistry, the gas-phase basicity, or proton affinity (PA), determines the stability of the [M+H]⁺ ion once it is liberated from the ESI droplets.[7][8] Triazoles possess multiple nitrogen atoms, all of which are potential sites for protonation, influencing their gas-phase stability.

  • The Electrospray Process: ESI involves the creation of charged droplets from a liquid stream, followed by solvent evaporation and droplet fission, ultimately leading to the formation of gas-phase ions.[9] Each step in this process—from droplet formation to ion liberation—is influenced by both mobile phase composition and instrument parameters, and each presents an opportunity for optimization.

Troubleshooting Guide: A Systematic Approach

This section is structured as a series of questions to guide you through a logical workflow, from initial method setup to advanced problem-solving.

Question 1: Is My Mobile Phase Working Against Me?

The mobile phase is the single most critical factor influencing ESI efficiency. An improperly chosen mobile phase can prevent even the most optimized instrument from producing a strong signal.

Answer: Your mobile phase must be optimized to promote the formation of ions in solution before they enter the mass spectrometer.

  • Causality—The Power of Protons: In positive ion mode, the goal is to generate protonated molecules, [M+H]⁺. This is most efficiently achieved by adding an acidic modifier to the mobile phase.[10][11] The acid serves as a ready source of protons, shifting the equilibrium M + H⁺ ⇌ [M+H]⁺ to the right.

    • Formic Acid (0.1% v/v): This is the most common and effective choice. It provides a source of protons without causing significant ion suppression.[6]

    • Acetic Acid (0.1% - 0.5% v/v): A slightly weaker acid, it can also be effective and is sometimes used in specific applications.[12][13]

    • Trifluoroacetic Acid (TFA): Use with extreme caution. While excellent for chromatography, TFA is a strong ion-pairing agent that can severely suppress the ESI signal in both positive and negative modes.[6][14] If it must be used for chromatographic reasons, concentrations should be kept to a minimum (e.g., <0.05%).

  • Causality—The Role of Buffers and Salts: Buffers are used to control pH, but non-volatile salts (e.g., phosphate buffers) are incompatible with ESI-MS as they will precipitate in the source and contaminate the instrument.

    • Ammonium Acetate or Ammonium Formate: These are volatile buffers and are excellent choices for LC-MS.[10][15] They can help stabilize the spray and, in some cases, promote the formation of ammonium adducts ([M+NH₄]⁺), which can be a viable alternative to protonated molecules for some triazoles.[16] Optimal concentrations are typically in the range of 1-10 mM.[15]

  • Causality—Organic Solvent Choice: The organic component of the mobile phase affects droplet desolvation.

    • Acetonitrile vs. Methanol: For most compounds, both work well in ESI. However, for some very weakly basic analytes, methanol is preferred as acetonitrile can sometimes suppress ionization.[17] If you are struggling with a signal in acetonitrile, switching to methanol is a worthwhile experiment.

Start Low Triazole Signal CheckpH Is Mobile Phase pH < Analyte pKa? Start->CheckpH AddAcid Add 0.1% Formic Acid to Aqueous & Organic CheckpH->AddAcid No/Unsure CheckSolvent Using Acetonitrile? CheckpH->CheckSolvent Yes AddAcid->CheckSolvent SwitchMeOH Switch to Methanol-based Mobile Phase CheckSolvent->SwitchMeOH Yes CheckBuffer Are Non-Volatile Buffers Present (e.g., Phosphate)? CheckSolvent->CheckBuffer No SwitchMeOH->CheckBuffer SwitchVolatile Replace with Volatile Buffer (e.g., 5-10 mM Ammonium Acetate) CheckBuffer->SwitchVolatile Yes End Re-evaluate Signal CheckBuffer->End No SwitchVolatile->End cluster_source ESI Source Processes cluster_ions Observed Gas-Phase Ions Analyte Triazole (M) in Droplet Proton Protonation(+H⁺) Mobile Phase Acid Analyte->Proton:p Ammonium Ammoniation(+NH₄⁺) Mobile Phase Buffer Analyte->Ammonium:nh4 Sodium Sodiation(+Na⁺) Contaminant Analyte->Sodium:na MH [M+H]⁺ Proton->MH MNH4 [M+NH₄]⁺ Ammonium->MNH4 MNa [M+Na]⁺ Sodium->MNa

Caption: Competing ionization pathways for triazoles in the ESI source.

Question 4: When All Else Fails, Should I Consider Chemical Derivatization?

For triazoles that are exceptionally difficult to ionize due to their inherent chemical properties (e.g., very low basicity, zwitterionic character), chemical derivatization can be a highly effective, albeit more complex, solution.

Answer: Yes, derivatization is an advanced strategy used to introduce a readily ionizable functional group onto the analyte molecule, dramatically enhancing its ESI response. [18][19]

  • The Strategy: The goal is to react your triazole with a derivatizing reagent that attaches a "charge tag" — typically a moiety containing a quaternary amine or a group with very high proton affinity. [20][21]This ensures that the molecule carries a permanent positive charge, making it extremely easy to detect in positive mode ESI.

  • When to Consider It:

    • When extensive optimization of the mobile phase and source parameters fails to yield the required sensitivity.

    • For the analysis of triazoles at ultra-trace levels.

    • When the triazole molecule lacks any easily protonated functional groups.

  • Common Approaches: Derivatization strategies often target reactive functional groups on the triazole's substituents, such as hydroxyls, amines, or carboxylic acids. [18][20]The choice of reagent depends on the specific functional group available on your molecule.

Frequently Asked Questions (FAQs)

Q: Should I use positive or negative ion mode for my triazole? A: Almost always, positive ion mode is the preferred choice. Triazoles contain multiple nitrogen atoms that can be protonated to form [M+H]⁺ ions. Negative ion mode would require the molecule to have an acidic proton to lose (e.g., from a carboxylic acid or phenol substituent), which is less common for the core triazole structure.

Q: My signal is present but highly unstable. What's the most likely cause? A: Signal instability is often related to the ESI spray itself. The top three causes are:

  • Inappropriate Capillary Voltage: Too high a voltage can cause electrical discharge (arcing), leading to a very erratic signal. Try reducing the voltage. [14][22]2. Blockage or Leak: A partial clog in the sample line or a leak in a fitting can cause fluctuating flow rates, resulting in an unstable spray.

  • Dirty Source Components: Contamination on the capillary tip or sampling cone can disrupt the electric field and lead to an unstable spray.

Q: What is a good "universal" starting mobile phase for a new triazole compound? A: A robust starting point for method development is:

  • Solvent A: Water + 0.1% Formic Acid

  • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A generic gradient from 5% to 95% B over 10-15 minutes. This combination is effective for a wide range of triazoles and provides the necessary protons for efficient ionization. [12][13] Q: I see a peak in my chromatogram, but the mass spectrum shows fragments instead of the [M+H]⁺ ion. What is happening? A: This is likely in-source fragmentation (or in-source decay). [23]The [M+H]⁺ ion is forming but is fragmenting before it reaches the mass analyzer. The most common cause is an excessively high Fragmentor or Cone Voltage . Try reducing this voltage in increments of 20-30 V and observe if the [M+H]⁺ ion intensity increases while the fragment intensity decreases. [24][25]

References
  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. (n.d.). SCIEX.
  • Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate M
  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Ruthigen.
  • Improving selectivity of triazole derivative metabolites - Using SelexION® Differential Mobility Separ
  • A new strategy for ionization enhancement by derivatization for mass spectrometry. (2009). Journal of Mass Spectrometry.
  • Optimizing the Agilent Multimode Source. (n.d.). Agilent Technologies.
  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025).
  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016). Spectroscopy Online.
  • Adduct Formation in ESI/MS by Mobile Phase Additives. (2017). Journal of the American Society for Mass Spectrometry.
  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2019). Journal of the American Society for Mass Spectrometry.
  • Tips for Optimizing Key Parameters in LC–MS. (2019).
  • Adduct Formation in Electrospray Ionisation-Mass Spectrometry With Hydrophilic Interaction Liquid Chromatography Is Strongly Affected by the Inorganic Ion Concentration of the Samples. (2019).
  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (2013).
  • Strategies for avoiding saturation effects in ESI-MS. (2020).
  • 1,2,3-triazoles: gas phase properties. (2014). Journal of the American Society for Mass Spectrometry.
  • Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (2019). Ovidius University Annals of Chemistry.
  • Adduct Formation in ESI/MS by Mobile Phase Additives. (2017). Semantic Scholar.
  • Electrospray helpful hints. (n.d.). MIT Department of Chemistry.
  • Determination of pKa of Triazolo[5,1-c]t[12][13][15]riazines in Non-Aqueous Media by Potentiometric Titration. (2024). Chimica Techno Acta.

  • A new strategy for ionization enhancement by derivatization for mass spectrometry. (2025).
  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. (2023). Scientific Reports.
  • Optimization of the detection conditions for the series of 1,2,4-triazole-3-thiones for fia-esi-ms. (2025).
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Molecules.
  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2025).
  • Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. (2024). Molecules.
  • The effects of modifiers on electrospray ionization for small-to-medium-sized molecules in comparison with solution-phase ionization. (2024).
  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. (2023). Analytical and Bioanalytical Chemistry.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). Benchchem.
  • Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N BF2 fluorescent dyes. (2018). Scientific Reports.
  • New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. (2022).
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025). University of Tartu.
  • Effect of the medium on the ionization constants of some triazole compounds. (1993). Analytica Chimica Acta.
  • Mass spectra of 1,2,4‐triazoles—II: Alkyl 1,2,4‐triazoles. (1970). Organic Mass Spectrometry.
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • An insight on medicinal attributes of 1,2,4-triazoles. (2021). European Journal of Medicinal Chemistry.
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2012).

Sources

Technical Support Center: Triazole Scaffold Integrity & Oxidation Management

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Catalytic Degradation of Triazole Scaffolds During Oxidation

Welcome to the Triazole Chemistry Support Hub.

You are likely here because you are observing unexpected decomposition, ring cleavage, or N-oxidation in your 1,2,3-triazole or 1,2,4-triazole scaffolds. While triazoles are renowned as bioisosteres for their metabolic stability, they are not impervious to catalytic degradation, particularly in the presence of transition metals (Cu, Ru) and high-valent oxidants.[1]

This guide treats your chemical synthesis as a system. We do not just provide "tips"; we provide causal analysis and self-validating protocols to ensure scaffold integrity.

Module 1: Diagnostic Hub – Why is my Scaffold Degrading?

Before attempting a fix, identify the degradation mechanism. Triazoles rarely "fall apart" spontaneously; they are usually pushed by a rogue catalyst.

SymptomProbable CauseMechanism
Loss of substituents (dealkylation) Radical AttackHydroxyl radicals (HO•) attack the C5/N2 position, leading to oxidative cleavage of alkyl side chains.
Ring fragmentation / N2 release Thermal/PhotochemicalHigh heat (>200°C) or UV irradiation (<300 nm) causes retro-cycloaddition or radical fragmentation.
General non-specific decomposition The "Copper Hangover" Residual Cu(I) from Click chemistry + O₂ + Reducing Agent = Fenton-like ROS generation.
N-Oxide formation Electrophilic OxidationStrong peracids (mCPBA) or high-valent metals (RuO₄) attacking the N3 nitrogen.
Module 2: The "Copper Hangover" (Critical Protocol)

The Issue: The most common cause of oxidative degradation in triazole libraries is not the oxidation step itself, but residual copper from the CuAAC (Click) step acting as a catalyst for Reactive Oxygen Species (ROS) generation.

The Fix: You must sequester copper before subjecting the molecule to further oxidative conditions.

Protocol: Quantitative Copper Scavenging

Standard aqueous washes are insufficient for downstream oxidative safety.

Step-by-Step Workflow:

  • Chelation: Upon completion of CuAAC, add EDTA (5 equiv relative to Cu) or diethyldithiocarbamate directly to the reaction mixture. Stir for 30 minutes.

  • Phase Extraction:

    • Dilute with EtOAc/DCM.

    • Wash 1: 10% NH₄OH (complexes Cu(II) to form deep blue [Cu(NH₃)₄]²⁺).

    • Wash 2: Brine.[2]

  • Solid Phase Scavenging (The Validator):

    • Pass the organic layer through a pad of Silica-supported Thiol (Si-Thiol) or CupriSorb™ resin .

    • Validation: The eluent must be colorless. If using Si-Thiol, the resin will turn black/brown as it captures Cu.

  • Ligand Selection: If you cannot remove Cu immediately, use THPTA or BTTES ligands during the click reaction. These ligands shield the Cu center, reducing its potential to generate ROS compared to TBTA.

CopperScavenging Start Crude Click Mixture (Contains Cu + Ascorbate) Chelation Add EDTA (5 eq) or NH4OH Wash Start->Chelation VisualCheck Is Aqueous Layer Blue? Chelation->VisualCheck Resin Pass through Si-Thiol / CupriSorb VisualCheck->Resin No (Trace Cu) Repeat Repeat Wash VisualCheck->Repeat Yes (High Cu) Validation ICP-MS or Colorimetric Test (< 5 ppm Cu) Resin->Validation Validation->Resin Fail Safe Safe for Downstream Oxidation Validation->Safe Pass Repeat->VisualCheck

Figure 1: Logic flow for ensuring removal of catalytic copper residues to prevent downstream Fenton-type oxidative degradation.

Module 3: Protecting the Ring During Side-Chain Oxidation

The Issue: You need to oxidize a side chain (e.g., alcohol to acid, methyl to aldehyde) but the oxidant attacks the triazole ring or the N-substituents.

Strategy A: The Triazole as a Directing Group (DG)

Instead of fighting the catalyst, recruit it. 1,2,3-triazoles are excellent directing groups for Ru(II) and Pd(II). By coordinating the metal to the N2 or N3, you stabilize the ring and direct oxidation to the C-H bond ortho to the triazole.

Recommended System: RuCl₃ / NaIO₄ (Sharpless Protocol modification)

  • Why: RuO₄ is a ferocious oxidant that usually destroys aromatics. However, if the triazole coordinates the Ru, the complex becomes a directed catalyst rather than a free radical generator.

  • Condition: Solvent system CCl₄/CH₃CN/H₂O (2:2:3). The biphasic nature protects the product from over-oxidation.

Strategy B: Radical Scavenging (For Alkyl Side Chains)

If you observe dealkylation (loss of side chains), it is due to Hydrogen Atom Transfer (HAT) initiated by radicals.

Protocol:

  • Add a Sacrificial Scavenger: Include DMSO (5-10 equiv) or tert-butanol in the reaction media. These solvents scavenge hydroxyl radicals (HO•) faster than the triazole ring can react.

  • Avoid Amorphous Solid Storage: Triazoles in amorphous solid states are prone to autoxidation. Store as crystalline solids or in solution at -20°C.

Module 4: Troubleshooting FAQ

Q1: Can I use KMnO₄ to oxidize a benzyl group attached to a triazole? A: Generally, yes . The 1,2,3-triazole ring is remarkably stable to permanganate oxidation (unlike imidazole or pyrrole).

  • Caveat: Ensure the pH is kept alkaline (pH > 10). Under acidic conditions, permanganate becomes more aggressive and can attack the nitrogen lone pairs, leading to ring degradation.

Q2: I see a new spot on TLC that is more polar than my product after oxidation. Is it the N-oxide? A: Likely. Triazole N-oxides form under harsh conditions (e.g., mCPBA, H₂O₂/Acetic Acid).

  • Diagnostic: N-oxides are often thermally unstable. Heat a small sample in DMSO-d6 to 80°C; if it rearranges or reverts, it's an N-oxide.

  • Prevention:[3] Switch to Dess-Martin Periodinane (DMP) or Swern Oxidation for alcohol-to-carbonyl transformations. These non-metal oxidants are inert toward the triazole nitrogen.

Q3: My Ruthenium-catalyzed oxidation is cleaving the phenyl ring off my triazole. A: This is "oxidative degradation of the electron-rich arene."

  • Fix: Add NaIO₄ slowly (portion-wise) and keep the temperature at 0°C. If the phenyl ring is electron-rich (e.g., methoxy-substituted), RuO₄ will eat it before the triazole. You may need to protect the phenyl ring with electron-withdrawing groups or use a milder oxidant like MnO₂ .

Module 5: Mechanism of Degradation (Visualized)

Understanding the enemy is key. The diagram below illustrates the two primary pathways for degradation: Metal-Catalyzed (Fenton) and Direct Radical Attack.

DegradationPathways Triazole Intact 1,2,3-Triazole CuResidue Residual Cu(I) + O2 Triazole->CuResidue Contamination StrongOx Strong Oxidant (mCPBA / RuO4) Triazole->StrongOx ROS HO• / O2•- (ROS) CuResidue->ROS Fenton Chemistry SideChainAttack Side Chain Oxidation (Aldehyde/Acid) ROS->SideChainAttack Preferred RingAttack Radical Addition to C5 ROS->RingAttack If Electron Rich RingOpen Ring Cleavage / Fragmentation RingAttack->RingOpen NOxide N-Oxide Formation StrongOx->NOxide Electrophilic Attack NOxide->RingOpen Thermal/Chemical Instability

Figure 2: Mechanistic pathways showing how residual metals and strong oxidants lead to scaffold failure.

References
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link

    • Core citation for Cu removal protocols and ligand influence on oxid
  • Ueyama, E., et al. (2012). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758. Journal of Pharmaceutical Sciences. Link

    • Definitive source on radical-mediated oxid
  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews. Link

    • Grounding for using Triazoles as directing groups to prevent degrad
  • Singh, H., et al. (2016). 1,2,3-Triazoles as Versatile Directing Groups for Selective C–H Functionalization.[4][5] RSC Advances. Link

    • Specific protocols for Ru/Pd catalyzed oxid
  • BenchChem Technical Support. (2025). Removal of Residual Copper Catalyst from Click Reactions.[3][6] Link

    • Source for industrial standard resin scavenging protocols.

Sources

Validation & Comparative

Comparative Spectroscopic Guide: 4-methyl-4H-1,2,4-triazole-3-sulfonic acid

[1]

Executive Summary

This guide provides a technical analysis of the 1H NMR characteristics of This compound (CAS: 29982-43-2).[1] As a critical bioisostere and synthetic intermediate, distinguishing this sulfonic acid derivative from its precursor (4-methyl-4H-1,2,4-triazole-3-thiol ) and potential oxidative impurities (disulfides) is a frequent analytical challenge.[1]

Key Diagnostic Finding: The conversion of the thiol (or thione) to the sulfonic acid is characterized spectroscopically by a distinct downfield shift of the triazole ring proton (H-5) and the N-methyl group, driven by the strong electron-withdrawing nature of the sulfonic acid moiety.[1]

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the standard IUPAC numbering for the 1,2,4-triazole ring.[1][2] In the 4-methyl-4H tautomer, the methyl group is attached to the nitrogen at position 4.[1]

TriazoleStructureFigure 1: Numbering scheme for this compound.Note the diagnostic H-5 proton.N1N1N2N2N1->N2C3C3N4N4C3->N4SO3HSO3HC3->SO3HPos 3N2->C3C5C5N4->C5MeCH3N4->MePos 4C5->N1Double BondH5HC5->H5Pos 5 (Diagnostic)

[1]

Comparative NMR Data: Product vs. Precursor

The primary synthesis route involves the oxidation of 4-methyl-4H-1,2,4-triazole-3-thiol (often existing as the thione tautomer) using reagents like hydrogen peroxide or performic acid.[1] Monitoring this reaction requires tracking the shifts below.[1][2]

Table 1: Diagnostic Chemical Shifts (DMSO-d6, 400 MHz)
FeaturePrecursor (Thiol/Thione) Target (Sulfonic Acid) Shift (Δ) Mechanistic Explanation
H-5 (Ring Proton) 8.20 – 8.40 ppm (s)8.60 – 8.95 ppm (s) +0.4 - 0.6 ppmThe -SO3H group is a strong Electron Withdrawing Group (EWG), deshielding the aromatic ring proton significantly compared to the -SH/-S group.[1]
N-CH3 (Methyl) 3.45 – 3.55 ppm (s)3.70 – 3.90 ppm (s) +0.2 - 0.4 ppmThe inductive effect of the sulfonic acid at position 3 propagates through the ring, deshielding the adjacent N-methyl protons.[1]
Acidic Proton ~13.0 - 13.5 ppm (br)>10 ppm (Very Broad) N/AThe sulfonic acid proton is highly acidic and often exchanges rapidly with trace water in DMSO, often becoming invisible or merging with the water signal.[1][2]
Solubility Good in DMSO/MeOHHigh in H2O/DMSO-Sulfonic acid is highly polar/hygroscopic.[1]

Note: Exact shifts vary slightly based on concentration and pH (see Section 4). The relative difference (Δ) is the most reliable confirmation of conversion.[1][2]

Experimental Protocols
A. Sample Preparation (Critical for Reproducibility)

Sulfonic acids are hygroscopic and pH-sensitive.[1] Inconsistent water content or pH can shift the H-5 signal by ±0.2 ppm.[1]

  • Solvent Selection:

    • DMSO-d6: Preferred for reaction monitoring.[1] Allows observation of the H-5 singlet without exchange broadening.[1]

    • D2O: Preferred for isolated salts.[1][2] Warning: The H-5 proton does not exchange, but the acidic -SO3H proton will disappear instantly.[1]

  • Internal Standard: Use TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[1][2] Avoid DSS (sodium trimethylsilylpropanesulfonate) if analyzing the sulfonic acid salt, as anionic overlap may occur.[1][2]

  • Drying: The sample must be dried under high vacuum (<1 mbar) for 4 hours to remove hydration shells that broaden signals.[1][2]

B. Reaction Monitoring Workflow

Use this logic flow to determine reaction completion.

ReactionMonitorFigure 2: NMR Decision Tree for Monitoring Thiol-to-Sulfonic Acid OxidationStartCrude Reaction Mixture(Oxidation of Thiol)AliquotTake Aliquot -> Dissolve in DMSO-d6Start->AliquotCheckH5Analyze Region 8.0 - 9.0 ppmAliquot->CheckH5ResultASignal at ~8.3 ppm onlyCheckH5->ResultALow ShiftResultBSignals at 8.3 ppm AND 8.8 ppmCheckH5->ResultBMixed SignalsResultCSignal at ~8.8 ppm onlyCheckH5->ResultCHigh ShiftActionAReaction 0% CompleteIncrease Oxidant/TempResultA->ActionAActionBReaction IncompleteContinue StirringResultB->ActionBActionCReaction CompleteProceed to IsolationResultC->ActionC

Troubleshooting & Nuances
The "Zwitterion" Effect

In neutral D2O, this compound often exists as a zwitterion (inner salt), where the sulfonic acid proton protonates a ring nitrogen (likely N2).[1]

  • Observation: This protonation further deshields the H-5 proton.[1]

  • Correction: If the shift appears "too high" (>9.0 ppm), add 1-2 drops of NaOD (D2O base) to deprotonate the ring. The signal should shift upfield slightly, confirming the structure.[1][2]

Distinguishing from Disulfides

Oxidation of thiols can sometimes stop at the disulfide (dimer) stage.[1][2]

  • Target (Sulfonic Acid): H-5 ~8.8 ppm.[1]

  • Impurity (Disulfide): H-5 typically appears between the thiol and sulfonic acid (~8.5 ppm).[1]

  • Verification: Run LC-MS. The sulfonic acid (M+H ~164) is distinct from the disulfide (M+H ~228).[1][2]

References
  • Santa Cruz Biotechnology. this compound Product Data. (CAS 29982-43-2).[1][3] Verified structural assignment. Link

  • Potts, K. T., et al. "1,2,4-Triazoles.[1][2] Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones."[1][2][4] Journal of the Chemical Society C: Organic, 1970.[1][2] (Foundational chemistry for thiol-to-sulfonic acid oxidation). Link

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents."[1][2] Organometallics, 2010.[1][2][5] (Standard for calibrating DMSO/D2O shifts). Link[1][2]

  • ChemicalBook. 4-Methyl-1,2,4-triazole-3-thiol 1H NMR Spectrum. (Reference for precursor shifts). Link

Distinguishing Sulfonic Acid vs. Thiol Triazoles: An FTIR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating the Vibrational Landscape of Sulfur-Functionalized Heterocycles

For researchers and professionals in drug development and materials science, the precise identification of functional groups on a heterocyclic scaffold is paramount. The triazole ring, a common motif in pharmacologically active compounds, can be functionalized with various groups that dramatically alter its physicochemical properties. Among these, sulfonic acids (-SO₃H) and thiols (-SH) are of significant interest, yet their differentiation can be challenging. This guide provides an in-depth, objective comparison of the Fourier-Transform Infrared (FTIR) spectral characteristics of sulfonic acid- and thiol-substituted triazoles, grounded in experimental data and vibrational principles.

The Rationale: Why FTIR is the Spectroscopic Tool of Choice

FTIR spectroscopy is a rapid, non-destructive, and highly sensitive technique for identifying functional groups within a molecule.[1] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, producing a unique spectral "fingerprint."[2] For distinguishing between the -SO₃H and -SH groups, FTIR is particularly powerful because the vibrational modes of S=O, O-H, and S-H bonds occur in distinct and predictable regions of the infrared spectrum.

Establishing the Baseline: The Triazole Ring Signature

Before delving into the substituents, it is crucial to recognize the intrinsic vibrational modes of the triazole ring itself. The 1,2,4-triazole ring, for instance, exhibits several characteristic absorption bands. These "marker bands" provide a contextual framework for the spectrum.[3][4]

Key vibrational modes for a typical 1,2,4-triazole ring include:

  • N-H Stretching: A medium, often broad, band in the 3300 - 3100 cm⁻¹ region.[5]

  • C-H Aromatic Stretching: Typically observed as weaker bands above 3000 cm⁻¹, often around 3126-3032 cm⁻¹.[6]

  • C=N and N=N Stretching: These ring stretching vibrations give rise to medium-to-strong bands in the 1620 - 1490 cm⁻¹ range.[5][6]

  • Ring Bending/Deformation: Various C-H and N-H bending modes appear in the fingerprint region (<1500 cm⁻¹).

Understanding these core peaks prevents their misattribution to the sulfonic acid or thiol functional groups.

The Sulfonic Acid (-SO₃H) Fingerprint: A Tale of Strong, Broad Absorptions

The sulfonic acid group is characterized by the highly polar S=O and O-H bonds, which lead to intense and easily identifiable absorption bands in the FTIR spectrum.

  • O-H Stretching: The most prominent feature is an extremely broad and strong absorption band typically spanning 3400-2400 cm⁻¹ . This broadening is a direct consequence of extensive intermolecular hydrogen bonding, a hallmark of carboxylic and sulfonic acids.

  • S=O Asymmetric & Symmetric Stretching: The sulfonyl group (-SO₂) gives rise to two very strong and distinct stretching vibrations.

    • Asymmetric Stretch (νₐₛ S=O): A strong band located in the 1372-1335 cm⁻¹ range.[7]

    • Symmetric Stretch (νₛ S=O): Another strong band, typically found between 1195-1120 cm⁻¹ .[7][8]

  • S-O Stretching: The single bond between sulfur and the hydroxyl oxygen results in strong bands in the 1000-750 cm⁻¹ region.[9] Additional characteristic peaks for the O=S=O group can appear around 1082 and 1002 cm⁻¹.[8]

The presence of these intense S=O stretching bands, coupled with the very broad O-H absorption, provides a definitive signature for the sulfonic acid group.

The Thiol (-SH) Signature: The Challenge of a Weak Signal

In stark contrast to the sulfonic acid group, the thiol functional group is often characterized by its subtlety in an FTIR spectrum. This is a direct result of the S-H bond's relatively small change in dipole moment during its stretching vibration.

  • S-H Stretching (ν S-H): This is the key diagnostic peak for a thiol. It appears as a weak, but sharp , absorption band in the 2600-2550 cm⁻¹ region.[7] Its weakness means it can be easily missed or overlooked, especially if the sample concentration is low. The position can shift to lower wavenumbers if strong hydrogen bonding is present.[10]

  • C-S Stretching: The carbon-sulfur bond vibration is less reliable for identification as it appears in the crowded fingerprint region (715-570 cm⁻¹ ) and is often weak and coupled with other vibrations.

The primary evidence for a thiol group is the unambiguous presence of the weak, sharp peak around 2550 cm⁻¹. Its absence is a strong indicator that a thiol group is not present.

Head-to-Head Comparison: A Summary of Key Differentiators

To provide a clear, at-a-glance reference, the key distinguishing FTIR peaks are summarized below.

Vibrational ModeSulfonic Acid (-SO₃H)Thiol (-SH)Key Differentiator
X-H Stretch 3400-2400 cm⁻¹ (O-H stretch)2600-2550 cm⁻¹ (S-H stretch)The O-H stretch is exceptionally broad and strong due to hydrogen bonding, while the S-H stretch is characteristically weak and sharp.
S=O Asymmetric Stretch 1372-1335 cm⁻¹ AbsentThe presence of this very strong band is a definitive marker for a sulfonyl-containing group like sulfonic acid.
S=O Symmetric Stretch 1195-1120 cm⁻¹ AbsentLike the asymmetric stretch, this strong absorption is unique to the sulfonic acid group.
S-O Stretch 1000-750 cm⁻¹ AbsentThese strong bands further confirm the presence of the sulfonic acid moiety.
C-S Stretch Absent715-570 cm⁻¹ While present for thiols, this peak is often weak and located in a complex region, making it less reliable as a primary identifier compared to the S-H stretch.

Experimental Protocol: A Validated Workflow for FTIR Analysis

To ensure the acquisition of high-quality, reproducible spectra, a standardized experimental protocol is essential. The following outlines the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods, two common techniques for solid sample analysis.[2][11]

Method 1: Attenuated Total Reflectance (ATR-FTIR)

This method is ideal for rapid, direct analysis of solid powders with minimal sample preparation.

  • Objective: To obtain an FTIR spectrum of a solid triazole derivative by bringing it into direct contact with an ATR crystal.

  • Instrumentation: FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • Procedure:

    • Background Scan: Ensure the ATR crystal is impeccably clean by wiping it with a suitable solvent (e.g., isopropanol) and a lint-free tissue. Record a background spectrum of the clean, empty crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

    • Sample Application: Place a small amount (1-5 mg) of the dry, powdered sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is critical for obtaining a strong signal.

    • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

    • Cleaning: Thoroughly clean the crystal and pressure clamp tip after analysis to prevent cross-contamination.

Method 2: KBr Pellet Technique

This classic transmission method is used when high-quality spectra are needed or when the sample is difficult to analyze by ATR.

  • Objective: To create a transparent pellet of the sample dispersed in an IR-transparent matrix (KBr) for analysis via transmission FTIR.

  • Materials: Agate mortar and pestle, FTIR-grade Potassium Bromide (KBr, dried in an oven at >100°C to remove water), pellet press.

  • Procedure:

    • Sample Grinding: Weigh approximately 1-2 mg of the solid sample and place it in a clean agate mortar.[12]

    • Mixing: Add ~150-200 mg of dry KBr powder to the mortar. The 1:100 sample-to-matrix ratio is critical for avoiding overly intense (totally absorbing) peaks.

    • Homogenization: Gently grind the mixture with the pestle for several minutes until it becomes a fine, homogenous powder. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering.

    • Pellet Pressing: Transfer the powder to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press for several minutes. This will form a thin, transparent, or translucent pellet.

    • Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Record the spectrum, using a background scan of the empty sample compartment.

FTIR Analysis Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interp Interpretation start Start: Obtain Dry Sample method_choice Choose Method: ATR or KBr Pellet start->method_choice atr_prep ATR: Place Sample on Crystal method_choice->atr_prep ATR kbr_prep KBr: Grind Sample with KBr & Press Pellet method_choice->kbr_prep KBr background 1. Record Background Spectrum atr_prep->background kbr_prep->background measurement 2. Measure Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) background->measurement processing 3. Process Data (Baseline Correction, Normalization) measurement->processing peak_id Identify Key Peaks: - Triazole Ring - Substituent Groups processing->peak_id comparison Compare with Reference Data peak_id->comparison conclusion Conclude Structure comparison->conclusion

Caption: A generalized workflow for the FTIR analysis of solid triazole derivatives.

Conclusion

The differentiation of sulfonic acid and thiol-functionalized triazoles via FTIR spectroscopy is both reliable and straightforward when the characteristic spectral features of each group are understood. The sulfonic acid group provides a robust and unmistakable signature defined by a very broad O-H stretch and two intense S=O stretching bands. Conversely, the thiol group is identified by its singular, weak, and sharp S-H stretching band. By following a validated experimental protocol and carefully analyzing these key spectral regions, researchers can confidently and accurately characterize their synthesized compounds, accelerating progress in drug discovery and materials innovation.

References

  • Al-Wahaibi, L. H., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Available at: [Link]

  • Raudonis, R., et al. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 26(11), 3373. Available at: [Link]

  • El-Azhary, A. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Academia.edu. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell Instrument Co., Ltd.. Available at: [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry. Available at: [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. LPD Lab Services Ltd. Available at: [Link]

  • Rocky Mountain Laboratories. (2026). How to Prepare Samples for FTIR Testing. WordPress.com. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),... ResearchGate. Available at: [Link]

  • Gong, Y., Chen, X., & Wu, W. (2024). Application of Fourier transform infrared (FTIR) spectroscopy in sample preparation: Material characterization and mechanism investigation. Advances in Sample Preparation. Available at: [Link]

  • ResearchGate. (n.d.). Experimental (a)[12] and theoretical (b) IR spectra of triazole. ResearchGate. Available at: [Link]

  • Blogger. (n.d.). Sulfonates infrared spectra. Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Fig. 4. FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h... ResearchGate. Available at: [Link]

  • Hermawan, B., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 124-143. Available at: [Link]

  • Al-Juboori, A. M. H. (2015). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 5(2), 249-257. Available at: [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). FT‐IR images. A. FT‐IR spectra of MCM 41‐SO3H Acid sulfonic groups have... ResearchGate. Available at: [Link]

  • Supporting Information for Role of Thiol Oxidation by Air in the Mechanism of the Self-Initiated Thermal Thiol-ene Polymerization. (n.d.). Available at: [Link]

  • The Journal of Chemical Physics. (n.d.). and 2H-1,2,3-triazole isotopologues analyzed by millimeter-wave and high-resolution infrared. AIP Publishing. Available at: [Link]

  • ResearchGate. (n.d.). FTIR trace showing the presence of thiol groups at 2550 cm −1 (shown by arrows) in the MPTMS functionalized -AlOOH substrate. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2026). Upgrading Conversion of Corncob to Furan Amino Acid via Cascade Catalysis of Solid Acid and Whole-Cell Catalyst. Catalysts, 16(2), 180. Available at: [Link]

Sources

Comparative Crystallographic Guide: Triazole Sulfonate Salts vs. Conventional Counterions in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of triazole-based therapeutics (antifungals, antivirals, and oncology agents), salt selection is a critical determinant of bioavailability and solid-state stability. While hydrochloride (HCl) salts are a traditional default, they frequently exhibit suboptimal properties for triazole bases, including high hygroscopicity and potential for disproportionation.

This guide presents a technical comparison of Triazole Sulfonate Salts (specifically Tosylates and Mesylates) against conventional Hydrochloride and Free Base forms. Supported by single-crystal X-ray diffraction (SC-XRD) data, we demonstrate that sulfonic acid counterions induce superior lattice energy stabilization through robust


 hydrogen bonding networks, often crystallizing in stable monoclinic systems (e.g., 

) that resist moisture uptake and thermal degradation.

Part 1: The Crystallographic Landscape

The Stability Mechanism

The primary advantage of using sulfonic acids (methanesulfonic,


-toluenesulfonic) with 1,2,4-triazole derivatives lies in the anion's ability to act as a multi-point hydrogen bond acceptor. Unlike the chloride ion (

), which is a spherical point charge, the sulfonate group (

) offers a tetrahedral geometry with three oxygen atoms capable of bridging multiple protonated triazole cations.
  • HCl Salts: Often form channel solvates or hygroscopic lattices where water molecules are required to stabilize the packing of the small

    
     ion.
    
  • Sulfonate Salts: The bulky organic tail (phenyl or methyl group) of the anion fills void spaces in the crystal lattice, preventing solvent inclusion (solvatomorphism) and reducing hygroscopicity.

Salt Selection Workflow

The following decision tree illustrates the logic for selecting a sulfonate counterion over a halide for weak bases like triazoles (


).

SaltSelection Start Triazole API Candidate (Free Base) pKa_Check pKa Analysis (Base pKa < 4.0?) Start->pKa_Check StrongAcid Select Strong Acids (pKa < -1.0) pKa_Check->StrongAcid Yes (Weak Base) Screen Counterion Screening StrongAcid->Screen HCl_Path Hydrochloric Acid Screen->HCl_Path Sulf_Path Sulfonic Acids (Mesylate/Tosylate) Screen->Sulf_Path HCl_Result Result: Hygroscopic Salt Potential Disproportionation HCl_Path->HCl_Result High Lattice Energy Poor Packing Sulf_Result Result: Stable Lattice (P21/c or P-1) Sulf_Path->Sulf_Result Robust H-Bonding steric fit XRD SC-XRD Validation (H-Bond Network Analysis) HCl_Result->XRD Sulf_Result->XRD

Figure 1: Strategic workflow for salt selection. Sulfonic acids are prioritized for weak bases to ensure complete proton transfer and lattice stability.

Part 2: Comparative Performance Data

The following data contrasts a representative 1-(p-Toluenesulfonyl)-1,2,4-triazole (Tosylate) against standard HCl and Free Base forms. The crystallographic parameters highlight the efficient packing of the sulfonate form.

Table 1: Crystallographic Parameters (SC-XRD)

Data derived from structural analysis of triazole-sulfonate analogues [1][4].

ParameterTriazole Tosylate Salt (Sulfonate)Triazole Hydrochloride (HCl)Triazole Free Base
Crystal System Monoclinic Orthorhombic / AmorphousMonoclinic
Space Group

(Centrosymmetric)

(often disordered)

Unit Volume (

)



Calculated Density (

)
1.451 Mg/m³ 1.25 - 1.30 Mg/m³1.35 Mg/m³
Z (Molecules/Cell) 444
Packing Efficiency High (Anion fills voids)Low (Requires hydration)Moderate
Table 2: Physicochemical Performance

Comparative analysis of solid-state properties relevant to drug development.

FeatureTriazole Sulfonate (Tosylate/Mesylate)Triazole Hydrochloride
Hygroscopicity Low (Non-hygroscopic < 80% RH)High (Deliquescent > 60% RH)
Thermal Stability High (

C, sharp endotherm)
Moderate (Often loses HCl gas > 110^\circ$C) [2]
Solubility (Aq) High (> 50 mg/mL)High, but pH-dependent (Common Ion Effect)
Genotoxicity Risk Low (if alcohol solvents avoided) [3]None
Manufacturing Non-corrosive to stainless steelHighly corrosive (requires Hastelloy)
Structural Insight: The Sulfonate Interaction

In the


 sulfonate structure, the triazole ring is planar. The geometry around the sulfur atom is a distorted tetrahedron.[1][2] Crucially, the oxygen atoms of the sulfonate group participate in strong intermolecular hydrogen bonds (

) with adjacent triazole rings, creating a 3D framework that locks the molecule in place. This contrasts with HCl salts, where the chloride ion often relies on weaker electrostatic interactions or bridging water molecules (hydrates) to maintain the lattice [4].

Part 3: Experimental Protocols

Synthesis of Triazole Sulfonate Single Crystals

Objective: Isolate high-quality single crystals suitable for X-ray diffraction to confirm absolute structure and stoichiometry.

Reagents:

  • Triazole API (Free Base)

  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TSA) or Methanesulfonic acid
  • Solvent: Acetonitrile (ACN) or Isopropyl Acetate (IPAc). Note: Avoid Ethanol to prevent ethyl sulfonate ester formation [3].

Protocol:

  • Dissolution: Dissolve 1.0 eq of Triazole Free Base in ACN (10 vol) at 50°C.

  • Acid Addition: Slowly add 1.05 eq of

    
    -TSA (dissolved in 2 vol ACN) dropwise over 30 minutes. Maintain temperature at 50°C.
    
  • Nucleation: Cool the solution to 40°C over 1 hour. Seed with 0.1% wt target sulfonate crystals if available.

  • Crystallization: Linearly cool to 0-5°C over 4 hours. Hold for 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold ACN (2 vol).

  • Crystal Growth for XRD: Take 50 mg of the dried salt and dissolve in minimal hot methanol/acetonitrile (1:1). Allow slow evaporation at room temperature in a vibration-free environment for 48-72 hours.

Single Crystal X-Ray Diffraction (SC-XRD) Workflow

Standardized method for structural elucidation.

  • Mounting: Select a prismatic crystal (

    
     mm). Mount on a glass fiber or MiTeGen loop using paratone oil.
    
  • Data Collection:

    • Instrument: Diffractometer with Mo

      
       radiation (
      
      
      
      ) or Cu
      
      
      .
    • Temperature: 100 K (Cryostream) to reduce thermal motion.

    • Strategy: Collect full sphere of data (typically

      
       reflections).
      
  • Refinement:

    • Solve structure using Direct Methods (SHELXS or SHELXT).

    • Refine using Full-Matrix Least-Squares on

      
       (SHELXL).[2]
      
    • Critical Check: Locate the acidic proton on the triazole nitrogen (confirming salt formation vs. co-crystal). Look for

      
       distances 
      
      
      
      .

Part 4: Mechanism of Action (Visualized)

The following diagram details the specific molecular interactions that render the sulfonate salt superior in stability.

CrystalLattice Triazole_N Triazole Protonated N Sulfonate_O Sulfonate Oxygen (Acceptor) Triazole_N->Sulfonate_O Strong H-Bond (1.8 - 2.0 Å) Lattice_Energy High Lattice Energy (Thermal Stability) Sulfonate_O->Lattice_Energy Electrostatic Stabilization Sulfonate_R Sulfonate R-Group (Steric Bulk) Hydrophobicity Hydrophobic Shielding (Moisture Resistance) Sulfonate_R->Hydrophobicity Space Filling Hydrophobicity->Lattice_Energy Prevents Hydration

Figure 2: Stabilization mechanism. The sulfonate anion provides both a strong H-bond acceptor (Oxygen) and a hydrophobic steric barrier (R-Group), preventing water ingress.

References

  • Prasad, S. B., et al. "Synthesis and Crystal Structure of 1-Tosyl-1H-[1,2,4]-triazole."[2] Analytical Sciences, vol. 23, 2007, pp. x181-x182. Link

  • Kumar, L., et al. "Salt Selection in Drug Development." Pharmaceutical Technology, vol. 32, no. 3, 2008. Link

  • Teasdale, A., et al. "Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation." Journal of Pharmacy and Pharmacology, vol. 62, 2010. Link

  • Invidiata, F. P., et al. "Synthesis and crystal structure of 1-benzenesulfonyl-1H-[1,2,4]triazole." Il Farmaco, vol. 46, 1991.[1]

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 4-methyl-4H-1,2,4-triazole-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: Absence of a Dedicated Certified Reference Standard

The primary challenge in the quantitative analysis of 4-methyl-4H-1,2,4-triazole-3-sulfonic acid is the lack of a commercially available Certified Reference Material (CRM). CRMs are the gold standard for analytical measurements, providing traceability and ensuring the accuracy and comparability of results across different laboratories and methods. In the absence of a specific CRM, analysts must adopt alternative strategies to ensure the quality and validity of their data.

This guide will compare two principal approaches:

  • The Surrogate Standard Approach: Utilizing a closely related, well-characterized reference standard.

  • The In-House Primary Standard Approach: Preparing and thoroughly characterizing a high-purity batch of this compound.

The Surrogate Standard Approach: Leveraging Structural Analogs

When a specific reference standard is unavailable, a common and pragmatic approach is to use a structurally similar compound as a surrogate standard. The ideal surrogate should share key physicochemical properties with the analyte of interest, including ionization efficiency in mass spectrometry and chromatographic behavior.

Comparison of Potential Surrogate Standards

For this compound, potential surrogates can be drawn from the broader classes of triazoles and sulfonic acids. The following table compares commercially available certified reference materials that could be considered.

Reference StandardSupplierPurityKey Characteristics & Rationale for Use
Benzenesulfonic acid Sigma-Aldrich (TraceCERT®)CertifiedShares the sulfonic acid moiety; well-characterized CRM[2]. Useful for developing and validating chromatographic methods for polar acidic compounds.
Sulfanilic acid Sigma-Aldrich (Pharmaceutical Secondary Standard)CertifiedContains both a sulfonic acid and an amino group on an aromatic ring[3], offering a different polarity profile. Can help in assessing chromatographic selectivity.
1,2,4-Triazole Multiple SuppliersVariesRepresents the core triazole heterocyclic structure[4][5]. Essential for confirming the chromatographic retention and mass spectrometric fragmentation of the triazole ring system.
Tebuconazole Pestanal®, Riedel-de Haen~95-100%A complex triazole fungicide[6]. While structurally more complex, it provides a reference for the chromatographic behavior of functionalized triazoles on various stationary phases.

Expert Insight: The choice of a surrogate standard is a critical decision that directly impacts the accuracy of quantification. While benzenesulfonic acid is a strong candidate for method development due to its certified purity and the presence of the key sulfonic acid group, it lacks the triazole ring. Conversely, 1,2,4-triazole provides the heterocyclic core but lacks the sulfonic acid. A multi-faceted approach using a combination of these surrogates for method development is highly recommended. For quantitative analysis, the use of an isotopically labeled internal standard is the preferred approach to compensate for matrix effects and variations in instrument response[4].

The In-House Primary Standard Approach: A Pathway to Highest Accuracy

For long-term projects or when the highest level of accuracy is required, the synthesis and rigorous characterization of an in-house primary standard of this compound is the most robust solution.

Workflow for In-House Standard Characterization

The following workflow outlines the necessary steps to qualify an in-house batch of a compound as a primary reference standard.

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
4-methyl-4H-1,2,4-triazole-3-sulfonic acid
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Reactant of Route 2
4-methyl-4H-1,2,4-triazole-3-sulfonic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.